KRAS G12C inhibitor 14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H19ClF2N4O3 |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
(7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one |
InChI |
InChI=1S/C24H19ClF2N4O3/c1-3-18(33)30-7-8-31-16(11-30)24(34)29(2)15-10-28-22-12(23(15)31)9-13(25)19(21(22)27)20-14(26)5-4-6-17(20)32/h3-6,9-10,16,32H,1,7-8,11H2,2H3/t16-/m1/s1 |
InChI Key |
NZIBTXKFKUORFB-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(C[C@@H]5C1=O)C(=O)C=C |
Canonical SMILES |
CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(CC5C1=O)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Potent Tetracyclic KRAS G12C Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery and synthesis of a potent and selective covalent inhibitor of the KRAS G12C mutant, herein referred to as Compound 17, as detailed in patent WO2019110751A1. The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation represents a key therapeutic target. This document outlines the biological rationale, quantitative activity, and detailed experimental protocols associated with the development of this novel tetracyclic inhibitor.
Core Discovery and Biological Activity
Compound 17 emerged from a structure-activity relationship (SAR) study aimed at identifying novel tetracyclic compounds capable of covalently binding to the cysteine residue of the KRAS G12C mutant. The core scaffold was designed to optimize interactions within the switch-II pocket of the inactive, GDP-bound state of the protein. The inhibitory activity of Compound 17 and its analogs was primarily assessed through a biochemical assay measuring the inhibition of SOS1-catalyzed nucleotide exchange.
Table 1: Inhibitory Potency of Selected Tetracyclic Compounds against KRAS G12C
| Compound ID (from WO2019110751A1) | KRAS G12C IC50 (nM) |
| Example 17 | 18 |
| Example 22 | 5 |
| Example 39 | 97 |
| Example 82 | 5 |
Data extracted from patent WO2019110751A1. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition in the KRAS G12C biochemical assay.
Signaling Pathway and Mechanism of Action
The KRAS protein is a critical node in intracellular signaling, primarily activating the MAPK and PI3K pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state. Covalent inhibitors like Compound 17 bind to the mutant cysteine-12, trapping the KRAS G12C protein in its inactive GDP-bound conformation and thereby blocking downstream signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of Compound 17.
Protocol 1: KRAS G12C Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantifies the ability of an inhibitor to prevent the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein.
-
Reagents and Materials:
-
KRAS G12C protein (human, recombinant)
-
SOS1 protein (human, recombinant)
-
GST-tagged Raf-RBD (Ras Binding Domain)
-
Europium cryptate-labeled anti-GST antibody
-
XL665-labeled GTP analogue (e.g., GTPγS)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test compounds (serial dilutions in DMSO)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a reaction mixture containing KRAS G12C protein and the test compound at various concentrations in the assay buffer. Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 protein and the XL665-labeled GTP analogue.
-
Allow the exchange reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the active, GTP-bound KRAS G12C by adding the detection mix containing GST-Raf-RBD and the Europium cryptate-labeled anti-GST antibody.
-
Incubate for 60 minutes at room temperature to allow for the formation of the KRAS-GTP/Raf-RBD complex and subsequent FRET signal generation.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.
-
Synthesis of Compound 17
The synthesis of Compound 17 involves a multi-step sequence culminating in the formation of the tetracyclic core and the installation of the reactive acrylamide warhead. The following diagram outlines the key transformations described in the patent literature.
Protocol 2: General Synthetic Procedure for the Final Acylation Step
This protocol is a representative example of the final step in the synthesis of Compound 17, the installation of the acrylamide "warhead."
-
Reagents and Materials:
-
Tetracyclic piperazine intermediate (1 equivalent)
-
Acryloyl chloride (1.1 equivalents)
-
Aprotic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5 equivalents)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification apparatus (e.g., silica gel chromatography)
-
-
Procedure:
-
Dissolve the tetracyclic piperazine intermediate in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base to the solution and stir for 5-10 minutes.
-
Slowly add acryloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, Compound 17.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
-
This guide provides a foundational understanding of the discovery and synthesis of a specific, potent KRAS G12C inhibitor. The provided protocols and data serve as a valuable resource for researchers in the field of oncology and medicinal chemistry. For full experimental details, including the synthesis of all intermediates and a comprehensive list of all compounds and their biological data, it is imperative to consult the primary source document, patent WO2019110751A1.
The Structure-Activity Relationship of KRAS G12C Inhibitors: A Deep Dive into Sotorasib (AMG 510)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of KRAS G12C inhibitors, with a specific focus on sotorasib (AMG 510), the first FDA-approved targeted therapy for this oncogenic mutant. We will delve into the quantitative data that drove its optimization, the detailed experimental protocols used to assess its efficacy, and visualizations of the critical biological pathways and experimental workflows.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers.[1] The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer.[2] This mutation creates a unique therapeutic window by introducing a reactive cysteine residue that can be targeted by covalent inhibitors. These inhibitors form an irreversible bond with the cysteine, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth.[3] Sotorasib (AMG 510) is a pioneering example of such a covalent inhibitor, demonstrating significant clinical activity.[4]
Structure-Activity Relationship of Sotorasib (AMG 510) Analogs
The development of sotorasib involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data for sotorasib and its analogs, highlighting the impact of various chemical modifications.
Table 1: Biochemical and Cellular Activity of Key Sotorasib Analogs
| Compound | Modification | SOS1-Catalyzed GDP/GTP Exchange IC50 (nM) | p-ERK Inhibition IC50 (nM) | MIA PaCa-2 Cell Proliferation IC50 (nM) |
| ARS-1620 | Precursor compound | - | ~1,000 | ~3,000 |
| Indole Lead 1 | Introduction of tetrahydroisoquinoline | - | 180 | - |
| AMG 510 (Sotorasib) | Optimized quinazolinone scaffold | 8.88 | 6 | 9 |
Data compiled from multiple sources.[2][5][6]
Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models
| Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| NCI-H358 (NSCLC) | 100 mg/kg, once daily | >90 |
| MIA PaCa-2 (Pancreatic) | 100 mg/kg, once daily | Significant regression |
Data represents typical findings from preclinical studies.[2]
Experimental Protocols
The characterization of KRAS G12C inhibitors relies on a suite of biochemical and cell-based assays.[7] Below are detailed methodologies for key experiments.
SOS1-Catalyzed Nucleotide Exchange Assay (AlphaScreen)
This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, which is catalyzed by the guanine nucleotide exchange factor SOS1.[5]
Protocol:
-
Protein Preparation: Recombinant KRAS G12C (GDP-bound) and the catalytic domain of SOS1 are purified.
-
Reaction Mixture: The assay is performed in a buffer containing KRAS G12C, SOS1, and a non-hydrolyzable GTP analog (e.g., GTPγS).
-
Inhibitor Addition: Test compounds are added at varying concentrations.
-
Detection: The amount of GTP-bound KRAS is quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format. This typically involves a biotinylated anti-KRAS antibody bound to streptavidin-coated donor beads and a specific anti-GTP-KRAS antibody conjugated to acceptor beads. When in close proximity, the beads generate a chemiluminescent signal.
-
Data Analysis: IC50 values are calculated by plotting the signal against the inhibitor concentration.
Phospho-ERK (p-ERK) Cellular Assay
This cell-based immunoassay quantifies the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's ability to block signaling within a cellular context.[5]
Protocol:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a defined period (e.g., 2 hours).
-
Cell Lysis: Cells are lysed to extract proteins.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using a sandwich immunoassay format, such as Meso Scale Discovery (MSD) or a similar electrochemiluminescence-based platform.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and IC50 values are determined by plotting this ratio against the inhibitor concentration.
Cell Proliferation Assay (CellTiter-Glo)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.[5]
Protocol:
-
Cell Seeding: KRAS G12C mutant (e.g., MIA PaCa-2) and wild-type or other mutant cell lines are seeded in 96-well plates.
-
Compound Incubation: Cells are incubated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a luminescent assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and IC50 values are calculated by plotting cell viability against inhibitor concentration.
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of KRAS G12C Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of KRAS G12C inhibitor 14, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document outlines the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Compound Identification
The KRAS G12C inhibitor detailed in this guide, herein referred to as Inhibitor 14 , corresponds to compound 17 as described in the patent document WO2019110751A1 . This distinction is crucial as other compounds may be colloquially referred to by a similar name.
Quantitative Selectivity Profile
The primary potency of Inhibitor 14 against its intended target, the KRAS G12C mutant, has been quantified. However, a comprehensive selectivity panel against a broad range of kinases or other KRAS mutants is not publicly available in the source patent document. The key inhibitory activity is summarized below.
| Target | Assay Type | Result (IC50) | Source |
| KRAS G12C | TR-FRET RAS:RAF Binding Assay | 18 nM | WO2019110751A1 |
Note: The selectivity of covalent inhibitors is often high due to the specific interaction with the mutant cysteine residue, which is absent in wild-type KRAS and other mutants. Further studies would be required to fully characterize the off-target profile of Inhibitor 14.
Signaling Pathway Context
KRAS is a central node in key signaling pathways that drive cell proliferation, survival, and differentiation. The G12C mutation leads to constitutive activation of these pathways. Inhibitor 14 covalently binds to the mutant cysteine in the switch-II pocket, locking KRAS G12C in an inactive, GDP-bound state and thereby inhibiting downstream signaling. The primary pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Experimental Protocols
The following are detailed methodologies for the key assays used to characterize the activity of this compound, based on the procedures outlined in patent WO2019110751A1.
TR-FRET RAS:RAF Binding Assay
This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between activated KRAS G12C and its downstream effector, the RAS Binding Domain (RBD) of c-RAF.
Objective: To determine the IC50 value of a test compound by measuring the inhibition of the KRAS G12C:RAF-RBD interaction.
Materials:
-
KRAS G12C protein (biotinylated, GDP-loaded)
-
c-RAF RAS Binding Domain (RBD)
-
GTPγS (non-hydrolyzable GTP analog)
-
Europium-labeled anti-tag antibody (e.g., for His-tagged RAF-RBD)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 20mM HEPES, 150mM NaCl, 1mM MgCl2, 1mM TCEP, 0.01% BSA, pH 7.4
-
Test compound (e.g., Inhibitor 14)
-
384-well low-volume plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate.
-
Protein-Nucleotide Incubation: In a separate tube, incubate biotinylated KRAS G12C with GTPγS to allow for nucleotide exchange and activation.
-
Assay Reaction:
-
Add the activated KRAS G12C and RAF-RBD to the assay buffer.
-
Dispense the protein mixture into the wells of the assay plate containing the test compound.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding and interaction disruption.
-
-
Detection:
-
Add a mixture of the Europium-labeled antibody and SA-APC to each well.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665nm/615nm). Normalize the data to high and low controls (DMSO vs. no RAF-RBD) and fit to a four-parameter logistic equation to determine the IC50 value.
Downstream Signaling Effects of KRAS G12C Inhibitor Adagrasib (MRTX849): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling effects of adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the affected signaling pathways to support further research and drug development in the field of targeted cancer therapy.
Core Mechanism of Action
Adagrasib selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1][2] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.[1][2] The primary signaling cascades affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for tumor cell proliferation, survival, and growth.[3]
Quantitative Analysis of Downstream Signaling Effects
The following tables summarize the quantitative effects of adagrasib on key downstream signaling molecules and gene expression in KRAS G12C mutant cancer models.
Table 1: Effect of Adagrasib on Protein Phosphorylation
| Cell Line | Treatment | p-ERK1/2 (T202/Y204) Inhibition (%) | p-AKT (S473) Inhibition (%) | Reference |
| MIA PaCa-2 (Pancreatic) | 100 nM Adagrasib (24h) | >90% | Minimal | [2] |
| H358 (NSCLC) | 100 mg/kg Adagrasib (in vivo, 6h) | >90% | Not significant | [3] |
| H1373 (NSCLC) | 100 mg/kg Adagrasib (in vivo, 24h) | >90% | Not significant | [3] |
Data are approximate and compiled from densitometry analysis of Western blots presented in the cited literature.
Table 2: Differentially Expressed Genes Upon Adagrasib Treatment in H1373 Xenografts (24h)
| Gene | Log2 Fold Change | Adjusted p-value | Function | Reference |
| Downregulated | ||||
| DUSP6 | -2.5 | < 0.01 | MAPK phosphatase | [3] |
| ETV1 | -2.1 | < 0.01 | Transcription factor | [3] |
| SPRY4 | -1.8 | < 0.01 | RTK signaling inhibitor | [3] |
| Upregulated | ||||
| ETV5 | 1.5 | < 0.01 | Transcription factor | [3] |
| PTGS2 | 1.9 | < 0.01 | Pro-inflammatory enzyme | [3] |
This table represents a selection of significantly altered genes from RNA-seq data. For a comprehensive list, refer to the supplementary materials of the cited publication.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by adagrasib.
Caption: KRAS G12C Signaling and Adagrasib Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on adagrasib's downstream effects.
Western Blot Analysis for Phospho-ERK and Phospho-AKT
Objective: To quantify the changes in the phosphorylation status of key downstream effectors, ERK and AKT, following adagrasib treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cancer cells (e.g., MIA PaCa-2, H358) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of adagrasib (e.g., 100 nM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Quantification:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control.
-
RNA Sequencing (RNA-seq) for Gene Expression Profiling
Objective: To identify global changes in gene expression in response to adagrasib treatment.
Protocol:
-
Sample Preparation:
-
Treat KRAS G12C mutant cells or xenograft models with adagrasib or vehicle as described in the in vivo study design.[3]
-
Harvest cells or tumor tissue and immediately lyse in a suitable buffer for RNA extraction (e.g., TRIzol).
-
-
RNA Extraction:
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 7.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 50 million reads per sample).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., hg38 for human) using an aligner such as STAR.
-
Quantify gene expression levels using tools like RSEM or featureCounts.
-
Perform differential gene expression analysis between adagrasib-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.
-
Identify significantly differentially expressed genes based on a fold-change and adjusted p-value threshold (e.g., |log2FoldChange| > 1 and padj < 0.05).
-
Perform pathway and gene set enrichment analysis (GSEA) to identify enriched biological processes and signaling pathways.
-
Experimental Workflow Visualization
Caption: Experimental Workflow for Adagrasib Effects.
Conclusion
Adagrasib (MRTX849) effectively inhibits the KRAS G12C oncoprotein, leading to significant downstream effects, most notably the suppression of the MAPK signaling pathway. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further understand the mechanisms of KRAS G12C inhibition and to develop novel therapeutic strategies for KRAS-mutant cancers. The provided visualizations serve to clarify the complex signaling networks and experimental procedures involved in this area of research.
References
- 1. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Cellular Potency of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular potency of leading KRAS G12C inhibitors, with a focus on Adagrasib (MRTX849) and Sotorasib (AMG 510). This document details the half-maximal inhibitory concentration (IC50) values across various cancer cell lines, outlines the experimental protocols for their determination, and visualizes the intricate signaling pathways involved.
Core Data Presentation: Cellular Potency (IC50) of KRAS G12C Inhibitors
The following tables summarize the cellular potency of Adagrasib and Sotorasib in KRAS G12C-mutant cancer cell lines under both 2D and 3D culture conditions. The IC50 value represents the concentration of the inhibitor required to reduce cell viability by 50% and is a critical measure of a drug's efficacy at a cellular level.
Table 1: Cellular Potency (IC50) of Adagrasib (MRTX849)
| Cell Line | Cancer Type | 2D IC50 (nM) | 3D IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | - | - |
| H358 | Non-Small Cell Lung Cancer | - | - |
| H2122 | Non-Small Cell Lung Cancer | - | - |
| SW1573 | Non-Small Cell Lung Cancer | - | - |
| H2030 | Non-Small Cell Lung Cancer | - | - |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | - | - |
| H1373 | Non-Small Cell Lung Cancer | - | - |
| General Range | Various | 10 - 973[1][2][3] | 0.2 - 1042[1][2][3] |
Table 2: Cellular Potency (IC50) of Sotorasib (AMG 510)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006[4] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009[4] |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904[4] |
| General Range | Various KRAS G12C Cell Lines | 0.004 - 0.032[5][6] |
Experimental Protocols
The determination of cellular IC50 values is a cornerstone of preclinical drug evaluation. Below are detailed methodologies for the key experiments cited in this guide.
2D Cell Viability Assay for IC50 Determination
This protocol outlines a typical procedure for assessing the effect of KRAS G12C inhibitors on the viability of adherent cancer cell lines grown in a monolayer.
Materials:
-
KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)[7]
-
KRAS G12C inhibitor (e.g., Adagrasib, Sotorasib) dissolved in DMSO
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KRAS G12C inhibitor in complete culture medium. It is crucial to maintain a consistent final concentration of DMSO across all wells to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for a specified period, typically 72 hours.[4]
-
-
Cell Viability Assessment (Using CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence readings are proportional to the number of viable cells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
3D Spheroid Cell Viability Assay for IC50 Determination
This protocol describes the assessment of inhibitor potency in a more physiologically relevant 3D cell culture model.
Materials:
-
All materials listed for the 2D assay.
-
Ultra-low attachment 96-well round-bottom plates.
Procedure:
-
Spheroid Formation:
-
Seed cells in ultra-low attachment plates at a density that promotes the formation of single spheroids in each well.
-
Incubate for 3-4 days to allow for spheroid formation.
-
-
Compound Treatment:
-
Cell Viability Assessment (Using CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.[10]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.[10]
-
Mix the contents vigorously on a plate shaker for 5 minutes to ensure complete lysis of the spheroid.[10]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the 2D assay to determine the 3D IC50 value.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of KRAS G12C inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Preclinical Profile of KRAS G12C Inhibitor 143D: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the preclinical data for 143D, a novel, highly potent, and selective covalent inhibitor of the KRAS G12C mutation. The data presented herein demonstrates 143D's significant anti-tumor activity in both in vitro and in vivo models, highlighting its potential as a promising therapeutic candidate for KRAS G12C-mutant cancers.
Executive Summary
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific KRAS G12C mutation has emerged as a key therapeutic target. 143D is a novel tetrahydronaphthyridine derivative identified through structure-based drug design.[1] It covalently binds to the Switch-II pocket of the KRAS G12C protein, locking it in an inactive state.[1] Preclinical studies show that 143D exhibits comparable or superior potency and a more favorable pharmacokinetic profile than the well-characterized KRAS G12C inhibitors AMG510 (sotorasib) and MRTX849 (adagrasib).[1] Furthermore, 143D demonstrates the ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.[1]
Biochemical and Cellular Activity
143D demonstrates potent and selective inhibition of KRAS G12C signaling pathways at low nanomolar concentrations.[1] Its activity has been characterized through various biochemical and cellular assays.
Quantitative In Vitro Data
| Assay | Metric | 143D | MRTX849 | MRTX1133 (G12D Inhibitor) |
| KRAS G12C-SOS1 Interaction (HTRF) | IC50 | 21.1 nM | Comparable to 143D | - |
| KRAS G12D-SOS1 Interaction (HTRF) | IC50 | Little to no effect | - | 11.6 nM |
| ERK Phosphorylation (NCI-H358 cells) | IC50 | 0.002 µM | - | - |
| CYPA-dependent KRAS-BRAF Interaction | IC50 | 0.002 µM | - | - |
Note: Data for ERK phosphorylation and CYPA-dependent KRAS-BRAF interaction is for a compound referred to as "KRASG12C IN-14 (compound 15)" which may be a distinct entity from 143D.[2]
Cellular Effects
In KRAS G12C-mutant cell lines, 143D selectively inhibits cell proliferation. This is achieved through the induction of G1-phase cell cycle arrest and apoptosis, driven by the downregulation of KRAS G12C-dependent signal transduction.[1] The inhibitor was shown to be ineffective against cell lines with other KRAS mutations or wild-type KRAS, highlighting its specificity.[1]
In Vivo Efficacy and Pharmacokinetics
The anti-tumor activity of 143D was evaluated in various human cancer xenograft models.
In Vivo Anti-Tumor Activity
Oral administration of 143D resulted in dose-dependent tumor growth inhibition in all tested xenograft models.[1] Notably, the treatment was well-tolerated, with no significant loss of body weight observed at any of the tested doses.[1] The in vivo efficacy of 143D was found to be comparable to that of AMG510 and MRTX849.[1]
Pharmacokinetic Profile
Pharmacokinetic studies in mouse models revealed that 143D possesses favorable drug-like properties.[1]
| Parameter | 143D | MRTX849 |
| Half-life (t½) | Longer | Shorter |
| Maximum Concentration (Cmax) | Higher | Lower |
| Area Under the Curve (AUC) | Higher | Lower |
These findings suggest that 143D has a superior pharmacokinetic profile compared to MRTX849, which may translate to more sustained target inhibition in a clinical setting.[1] Furthermore, tissue distribution assays confirmed that 143D can cross the blood-brain barrier.[1]
Mechanism of Action and Signaling Pathways
143D functions by covalently binding to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[1] The primary signaling cascades affected are the MAPK/ERK and PI3K/mTOR/S6K pathways.[1]
Caption: KRAS G12C signaling pathway and the mechanism of action of 143D.
Experimental Protocols
KRAS/SOS1 Interaction Assay
The interaction between KRAS G12C or KRAS G12D and the SOS1 protein was measured using a homogeneous time-resolved fluorescence (HTRF) assay.[1]
-
Platform: Cisbio HTRF technology.
-
Procedure: Compounds were serially diluted and incubated with KRAS and SOS1 proteins.
-
Detection: Fluorescence was measured at 665 nm and 620 nm using a microplate reader.
-
Analysis: IC50 values were calculated based on the inhibition of the HTRF signal.[1]
Cellular Proliferation Assay
The effect of 143D on the proliferation of various cancer cell lines was determined using a standard viability assay.
-
Method: Cells were seeded in multi-well plates and treated with varying concentrations of the inhibitor.
-
Incubation: Cells were incubated for a defined period (e.g., 72 hours).
-
Measurement: Cell viability was assessed using reagents like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[3]
-
Analysis: IC50 values were determined from dose-response curves.
In Vivo Xenograft Studies
The anti-tumor efficacy of 143D was evaluated in mouse models bearing human cancer xenografts.
-
Models: Mice subcutaneously implanted with KRAS G12C-mutant human cancer cell lines.
-
Treatment: 143D was administered orally at various dose levels and schedules.[1]
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated.
Caption: General workflow for the preclinical evaluation of 143D.
Combination Therapy Potential
Preclinical evidence suggests that the anti-tumor activity of 143D can be enhanced when used in combination with other targeted agents. Synergistic effects were observed both in vitro and in vivo when 143D was combined with inhibitors of the EGFR/MEK/ERK signaling pathway.[1] This suggests a promising strategy to overcome potential resistance mechanisms and improve therapeutic outcomes.[4]
Conclusion
The preclinical data for 143D strongly support its development as a potent and selective KRAS G12C inhibitor. Its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, and its robust anti-tumor activity in preclinical models, position it as a promising candidate for further clinical investigation in patients with KRAS G12C-mutated cancers.[1] The potential for synergistic activity with other targeted therapies further enhances its therapeutic promise.
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KRAS G12C Inhibitor 14
These application notes provide a detailed overview and experimental protocols for a novel, potent, and selective KRAS G12C inhibitor, designated as 143D. A summary of another compound, KRAS inhibitor-14, is also included based on available data. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation in KRAS results in a constitutively active protein that drives tumor cell proliferation and survival. The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has been a significant breakthrough in cancer therapy. This document details the experimental characterization of a novel tetrahydronaphthyridine derivative, 143D, a highly selective and potent KRAS G12C inhibitor with favorable pharmacological properties.[1]
Mechanism of Action
KRAS G12C inhibitors, including 143D, act by covalently binding to the Switch-II pocket of the KRAS G12C mutant protein.[1][2] This locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting signaling through pathways such as the MAPK/ERK and PI3K/AKT/mTOR cascades.[1][3][4] This targeted inhibition leads to cell cycle arrest and apoptosis in KRAS G12C-mutant cancer cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic parameters of KRAS G12C inhibitor 143D and the reported potency of KRAS inhibitor-14.
Table 1: In Vitro Potency of KRAS G12C Inhibitor 143D [1]
| Assay Type | Cell Line | IC50 (nM) |
| KRAS G12C/SOS1 Interaction (HTRF) | - | 21.1 |
| Cell Proliferation | MIA PaCa-2 (pancreatic) | 5 |
| Cell Proliferation | NCI-H358 (lung) | 10 |
| Cell Proliferation | NCI-H1373 (lung) | 67 |
| Cell Proliferation | SW1463 (colon) | Not specified |
| Cell Proliferation | Calu-1 (lung) | Not specified |
Table 2: Pharmacokinetic Properties of 143D in SD Rats (10 mg/kg, oral) [1]
| Parameter | Value |
| Tmax (h) | 4.0 |
| Cmax (ng/mL) | 1032 |
| AUC (0-t) (ng·h/mL) | 12890 |
| t1/2 (h) | 7.9 |
Table 3: Reported Potency of KRAS inhibitor-14 (compound 3-22) [5]
| Assay Type | Target/Cell Line | IC50 (µM) |
| Biochemical Assay | KRAS G12C | 0.249 |
| p-ERK Inhibition | MIA PaCa-2 | 1.12 |
| p-ERK Inhibition | A549 | >33.3 |
Experimental Protocols
Detailed methodologies for key experiments performed in the characterization of KRAS G12C inhibitor 143D are provided below.[1]
KRAS G12C/SOS1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the inhibitory effect of the compound on the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.
Materials:
-
Recombinant KRAS G12C protein
-
Recombinant SOS1 protein
-
HTRF assay reagents (Cisbio)
-
Test compound (143D)
-
Microplate reader (e.g., SPARK TECAN)
Protocol:
-
Prepare a serial dilution of the test compound (e.g., 1, 3, 10, 30, 100, 300, and 1000 nM).
-
In a suitable microplate, add the KRAS G12C protein, SOS1 protein, and the diluted test compound according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the protein-protein interaction and inhibitor binding.
-
After incubation, detect the fluorescence at 620 nm and 665 nm using a compatible microplate reader.
-
Calculate the HTRF ratio and determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.
Cell Proliferation Assay
This assay assesses the anti-proliferative activity of the inhibitor on cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)
-
Appropriate cell culture medium and supplements
-
Test compound (143D)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of the compound.
-
Incubate the plates for 120 hours.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer to determine the number of viable cells.
-
Calculate the IC50 values from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitor on the cell cycle distribution of KRAS G12C mutant cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)
-
Test compound (143D)
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat the cells with different concentrations of the inhibitor for 24 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
On the day of analysis, wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in an animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
KRAS G12C mutant tumor cells (e.g., MIA PaCa-2)
-
Test compound (143D) formulated in a suitable vehicle
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant KRAS G12C mutant tumor cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle to the respective groups orally at a specified dose and schedule.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[2][6]
Conclusion
The KRAS G12C inhibitor 143D demonstrates potent and selective inhibition of KRAS G12C in both biochemical and cellular assays.[1] It effectively suppresses the proliferation of KRAS G12C-mutant cancer cells by inducing G1-phase cell cycle arrest and apoptosis.[1] Furthermore, 143D exhibits favorable pharmacokinetic properties and significant anti-tumor efficacy in vivo.[1] These findings suggest that 143D is a promising candidate for further development as a therapeutic agent for cancers harboring the KRAS G12C mutation.[1]
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Protocols for Characterizing KRAS G12C Inhibitors
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[1][2] Mutations in KRAS, particularly at codon 12, can lock the protein in a constitutively active state, leading to uncontrolled cell division. The G12C mutation, where glycine is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4]
Recently, a new class of covalent inhibitors has been developed to specifically target the mutant cysteine residue in KRAS G12C. These inhibitors irreversibly bind to KRAS G12C, locking it in its inactive, GDP-bound state and blocking downstream signal transduction.[5] This application note provides detailed protocols for cell-based assays to evaluate the potency and mechanism of action of KRAS G12C inhibitors, using the novel inhibitor 143D as an example.[6]
KRAS G12C Signaling Pathway
The constitutively active KRAS G12C mutant protein drives tumor growth by persistently activating multiple downstream effector pathways. The two primary signaling cascades are the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[3][7] Effective KRAS G12C inhibitors are designed to shut down these oncogenic signals.
Experimental Protocols
General Experimental Workflow
Cell-based assays are fundamental for evaluating drug candidates in a biologically relevant context.[8] The typical workflow involves cell plating, compound treatment, incubation, signal detection, and data analysis. This process can be adapted for various endpoints, such as cell viability, target engagement, or pathway modulation.
Protocol 1: Cell Proliferation Assay for IC₅₀ Determination
This assay measures the dose-dependent effect of a KRAS G12C inhibitor on the proliferation and viability of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
Objective: To determine the IC₅₀ value of Inhibitor 143D in KRAS G12C mutant and KRAS wild-type (WT) cell lines.
Materials:
-
Cell Lines: NCI-H358 (KRAS G12C), MIA PaCa-2 (KRAS G12C), A549 (KRAS WT)
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, DMSO (vehicle control), Inhibitor 143D.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Equipment: 96-well white, clear-bottom tissue culture plates, multichannel pipette, plate reader with luminescence detection.
Methodology:
-
Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point serial dilution of Inhibitor 143D in DMSO, followed by a further dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Cell Treatment: Add 10 µL of the diluted compound or vehicle control (0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 120 hours at 37°C, 5% CO₂.[6]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability) and background (no cells) wells (0% viability).
-
Plot the normalized percent viability against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Downstream Signaling Assay (p-ERK Inhibition)
This assay confirms the inhibitor's mechanism of action by measuring the phosphorylation of ERK, a key downstream node in the MAPK pathway. A reduction in phosphorylated ERK (p-ERK) indicates successful inhibition of the KRAS G12C pathway.
Objective: To quantify the inhibition of ERK phosphorylation in KRAS G12C mutant cells following treatment with Inhibitor 143D.
Materials:
-
Cell Line: NCI-H358 (KRAS G12C)
-
Reagents: Complete growth medium, DMSO, Inhibitor 143D.
-
Assay Kit: HTRF® Phospho-ERK (Thr202/Tyr204) & Total ERK Cellular Assay Kit.
-
Equipment: 384-well low-volume white plates, multichannel pipette, HTRF-compatible plate reader.
Methodology:
-
Cell Seeding: Seed NCI-H358 cells in a 384-well plate at a density of 10,000 cells per well in 16 µL of medium and incubate overnight.
-
Compound Treatment: Add 4 µL of serially diluted Inhibitor 143D or vehicle control to the wells.
-
Incubation: Incubate for 2 hours at 37°C, 5% CO₂.
-
Cell Lysis: Add 5 µL of the supplemented lysis buffer provided in the HTRF kit to each well.
-
Detection:
-
Add 4 µL of the HTRF detection antibody mix (containing anti-p-ERK-Europium and anti-Total-ERK-d2 antibodies) to each well.
-
Incubate for 4 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
Data Analysis:
-
Calculate the 665/620 nm HTRF ratio for each well.
-
Normalize the p-ERK signal to the Total ERK signal.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC₅₀ for pathway inhibition.
-
Data Presentation & Expected Results
Quantitative data from these assays should be summarized to compare the inhibitor's potency and selectivity.
Table 1: Anti-proliferative Activity of Inhibitor 143D This table shows the IC₅₀ values of Inhibitor 143D against a panel of cancer cell lines with different KRAS mutation statuses. High potency is observed in KRAS G12C mutant lines, while significantly less activity is seen in KRAS WT or other mutant lines, demonstrating selectivity.
| Cell Line | Tissue of Origin | KRAS Status | IC₅₀ of 143D (nM)[6] |
| MIA PaCa-2 | Pancreatic | G12C | 5 |
| NCI-H358 | Lung | G12C | 8 |
| NCI-H1373 | Lung | G12C | 12 |
| Calu-1 | Lung | G12C | 67 |
| A549 | Lung | G12S | > 10,000 |
| HCT116 | Colorectal | G13D | > 10,000 |
| AsPC-1 | Pancreatic | G12D | > 10,000 |
Table 2: Sample Data for p-ERK Inhibition Assay This table illustrates the expected dose-dependent inhibition of ERK phosphorylation in NCI-H358 cells treated with a KRAS G12C inhibitor.
| Inhibitor Conc. (nM) | Normalized p-ERK Signal (HTRF Ratio) | % Inhibition |
| 0 (Vehicle) | 2.50 | 0% |
| 0.1 | 2.25 | 10% |
| 1 | 1.63 | 35% |
| 10 | 0.88 | 65% |
| 100 | 0.25 | 90% |
| 1000 | 0.13 | 95% |
Assay Logic and Interpretation
The successful characterization of a KRAS G12C inhibitor relies on demonstrating a clear link between target engagement, downstream pathway modulation, and a resulting cellular phenotype.
The cell-based assays described provide a robust framework for the preclinical evaluation of KRAS G12C inhibitors. The cell proliferation assay is essential for determining compound potency and selectivity, while the p-ERK signaling assay confirms the on-target mechanism of action. Together, these protocols enable researchers to effectively characterize novel drug candidates and provide critical data to support their advancement into further development.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12C Inhibitor Biochemical Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a member of the RAS superfamily of small GTPases that act as molecular switches in signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, occurring in up to 20% of all human tumors.[1] The KRAS G12C mutation, where glycine at position 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4][5][6] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and oncogenesis.[3][4]
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy.[1][7] These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[4][8] Biochemical assays are fundamental tools for the discovery and characterization of these inhibitors. They allow for high-throughput screening of compound libraries and detailed mechanistic studies to determine inhibitor potency and mode of action.[9][10] This document provides detailed protocols and application notes for the development of biochemical assays for KRAS G12C inhibitors.
KRAS Signaling Pathway
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the release of GDP and binding of GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[3][4] In its active state, KRAS binds to and activates downstream effector proteins, including those in the MAPK and PI3K signaling pathways, which drive cell proliferation and survival.[1]
Principle of Biochemical Assays for KRAS G12C Inhibitors
Several biochemical assay formats can be employed to identify and characterize KRAS G12C inhibitors. A common approach is the nucleotide exchange assay, which monitors the exchange of fluorescently labeled GDP for GTP.[11] These assays can be designed in various formats, including:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the binding of GTP to KRAS.[2] For instance, a terbium-labeled anti-tag antibody binds to a tagged KRAS protein, and a fluorescently labeled GTP analog serves as the FRET acceptor. When GTP binds to KRAS, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that lock KRAS in the GDP-bound state prevent this interaction and reduce the FRET signal.[2]
-
Fluorescence Polarization (FP): This method utilizes a fluorescently labeled GDP analog (e.g., BODIPY-GDP).[8][12] When BODIPY-GDP is bound to the larger KRAS protein, it tumbles slowly in solution, resulting in high fluorescence polarization. Upon displacement by GTP, the free BODIPY-GDP tumbles rapidly, leading to a decrease in polarization.[8][12] Inhibitors that prevent GDP displacement will maintain a high polarization signal.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay can be configured to detect the interaction between activated KRAS G12C and its downstream effectors, such as the Ras-binding domain (RBD) of cRAF.[3][4] His-tagged KRAS G12C and GST-tagged RBD-cRAF are used. Upon activation of KRAS with GTP, it binds to RBD-cRAF, bringing the donor (Ni-chelate) and acceptor (Glutathione) beads into close proximity, generating a luminescent signal.[3][4] Inhibitors preventing KRAS activation will disrupt this interaction and reduce the signal.
Experimental Workflow
The general workflow for a KRAS G12C inhibitor biochemical assay involves several key steps, from reagent preparation to data analysis. The following diagram illustrates a typical workflow for a nucleotide exchange assay.
Protocols
Protocol 1: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This protocol is adapted from commercially available kits and describes the screening of inhibitors that block the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.[1][2][3][4]
Materials:
-
Recombinant human KRAS G12C protein (pre-loaded with GDP)
-
Recombinant human SOS1 protein (catalytic domain)
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% CHAPS, 1 mM DTT)
-
Test compounds (solubilized in DMSO)
-
384-well low-volume white plates
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-His antibody and fluorescently labeled GTP analog)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the 1X Assay Buffer containing 1 mM DTT.
-
Prepare a master mix of KRAS G12C protein in 1X Assay Buffer.
-
Prepare serial dilutions of the test compounds in 1X Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare a solution of SOS1 and GTP in 1X Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of the KRAS G12C master mix to all wells.
-
Centrifuge the plate briefly and incubate for 60 minutes at 25°C to allow for inhibitor binding.[1]
-
Initiate the nucleotide exchange reaction by adding 10 µL of the SOS1/GTP mixture to each well.
-
Incubate the plate for 30-60 minutes at 25°C.[1]
-
Add 10 µL of the TR-FRET detection reagents.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., Excitation: 340 nm, Emission: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Normalize the data to positive (no inhibitor) and negative (no SOS1) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: BODIPY-GDP Displacement Assay (Fluorescence Polarization)
This protocol is based on the principle of displacing a fluorescently labeled GDP from KRAS G12C with unlabeled GTP.[8][12][13]
Materials:
-
Recombinant human KRAS G12C protein pre-loaded with BODIPY-GDP
-
GTP solution (10 mM)
-
EDTA solution (0.5 M)
-
Assay Buffer (e.g., 2X KRAS Assay Buffer)
-
DTT (0.5 M)
-
Test compounds (solubilized in DMSO)
-
384-well black plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Reagent Preparation:
-
Assay Protocol (Inhibitor Titration):
-
Add 15 µL of the KRAS G12C master mix to all wells.[13]
-
Add 5 µL of the diluted test compounds or vehicle to the appropriate wells.[13]
-
Prepare a solution of GTP and EDTA. For example, dilute 10 mM GTP to 10 µM and 0.5 M EDTA to 25 mM, then mix at a 1:1 ratio.[13]
-
Initiate the reaction by adding 5 µL of the GTP/EDTA mixture to all wells.
-
Incubate for 1 hour at room temperature.
-
Read the fluorescence polarization at Ex470nm/Em525nm.[13]
-
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of BODIPY-GDP displaced.
-
Normalize the data to controls (e.g., no GTP for maximum signal and a high concentration of a known inhibitor for minimum signal).
-
Plot the normalized polarization values against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Data Presentation
Biochemical assays generate quantitative data on the potency of inhibitors. This data is typically presented as IC50 values, which represent the concentration of an inhibitor required to reduce the biochemical activity by 50%.
Table 1: IC50 Values of Known KRAS G12C Inhibitors from Biochemical Assays
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| AMG-510 | Nucleotide Exchange | KRAS G12C | 0.0089 | [1] |
| Adagrasib (MRTX849) | Nucleotide Exchange | KRAS G12C | 0.0027 | [1] |
| BAY-293 | Nucleotide Exchange | KRAS G12C | 1.1 | [1] |
| BI-3406 | Nucleotide Exchange | KRAS G12C | 0.33 | [1] |
| BI-2852 | Nucleotide Exchange | KRAS G12C | 2.3 | [1] |
Mechanism of Covalent Inhibition
KRAS G12C inhibitors are covalent drugs that form an irreversible bond with the sulfur atom of the mutant cysteine 12 residue.[1] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with GEFs like SOS1 and subsequent activation.
Conclusion
The biochemical assays described in these application notes are powerful tools for the discovery and development of KRAS G12C inhibitors. Nucleotide exchange assays, in particular, offer robust and high-throughput-compatible methods for screening large compound libraries and performing detailed kinetic and mechanistic studies. The provided protocols serve as a foundation for researchers to establish and optimize these assays in their own laboratories, ultimately contributing to the development of novel therapeutics for KRAS G12C-driven cancers.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 7. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 10. axxam.com [axxam.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Western Blot Analysis of p-ERK in Response to KRAS G12C Inhibitor 14
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the efficacy of KRAS G12C inhibitor 14 by measuring the phosphorylation of Extracellular Signal-Regulated Kinase (p-ERK) using Western blot analysis.
Introduction
The KRAS protein is a critical signaling hub that, in its GTP-bound active state, initiates downstream signaling cascades, including the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, in particular, results in a constitutively active KRAS protein, driving oncogenesis. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.
KRASG12C inhibitor 14 is a potent and specific inhibitor of the KRAS G12C mutant protein. A key pharmacodynamic marker of its activity is the reduction of phosphorylated ERK (p-ERK) in cancer cells harboring the KRAS G12C mutation. This protocol outlines the methodology to quantify the inhibition of ERK phosphorylation in the NCI-H358 non-small cell lung cancer cell line, which carries the KRAS G12C mutation, upon treatment with this compound.
Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of the MAPK signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention by this compound.
Caption: KRAS G12C signaling pathway and inhibitor action.
Experimental Data
Treatment of KRAS G12C mutant cancer cells with specific inhibitors leads to a dose-dependent decrease in ERK phosphorylation. The following table summarizes the known quantitative data for this compound.
| Cell Line | Inhibitor | Parameter | Value | Reference |
| NCI-H358 | KRASG12C IN-14 | IC50 for p-ERK inhibition | 0.002 µM | [2] |
Note: Further dose-response and time-course experiments are recommended to fully characterize the inhibitor's effect.
Western Blot Protocol for p-ERK
This protocol is optimized for the detection of phosphorylated ERK1/2 (p44/42 MAPK) in NCI-H358 cells treated with this compound.
Materials and Reagents
-
NCI-H358 cells (ATCC® CRL-5807™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (e.g., MedChemExpress HY-168013)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Primary Antibody: Rabbit anti-p44/42 MAPK (Erk1/2)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Experimental workflow for p-ERK Western blot.
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
(Optional) For some experiments, to reduce basal p-ERK levels, serum-starve the cells for 4-12 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of the inhibitor (e.g., a dose-response curve around the IC50 of 0.002 µM) or for different time points (e.g., 2, 6, 24, 48 hours) to assess the duration of inhibition and potential for p-ERK rebound.[3] Include a DMSO-only vehicle control.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
4. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, it is essential to probe for total ERK on the same membrane.
-
After imaging for p-ERK, the membrane can be stripped. A mild stripping buffer can be used to minimize protein loss.[4]
-
Wash the membrane thoroughly after stripping and re-block for 1 hour.
-
Incubate the membrane with the primary antibody against total ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
5. Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Compare the normalized p-ERK levels in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
Concluding Remarks
This protocol provides a robust framework for assessing the activity of this compound. Consistent and reproducible results will depend on careful execution of each step. It is important to note that phenomena such as signaling rebound, where p-ERK levels may recover after an initial decrease, have been observed with KRAS G12C inhibitors.[3] Therefore, a time-course experiment is highly recommended to fully understand the dynamic effects of the inhibitor on the MAPK pathway.
References
Preparation of KRAS G12C Inhibitor 14 (143D) for In Vivo Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a key signaling molecule in the MAPK pathway, is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation in KRAS has been a challenging target for therapeutic intervention. However, the development of covalent inhibitors that specifically target the cysteine residue at position 12 has opened new avenues for treating KRAS G12C-mutated cancers. KRAS G12C inhibitor 14, also identified in scientific literature as 143D, is a novel, potent, and selective inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2][3][4] This document provides detailed application notes and protocols for the preparation and in vivo evaluation of this inhibitor.
Mechanism of Action
This compound (143D) is a small molecule that covalently binds to the Switch-II pocket of the KRAS G12C mutant protein. This irreversible binding locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the activation of pro-proliferative signaling pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways.[1] This targeted inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells harboring the KRAS G12C mutation.[1]
Data Presentation
In Vivo Efficacy of this compound (143D) in Xenograft Models
The in vivo anti-tumor efficacy of 143D has been evaluated in various human cancer xenograft models. Oral administration of the inhibitor resulted in a dose-dependent inhibition of tumor growth and was well-tolerated with no significant loss of body weight.[1]
| Xenograft Model | Cancer Type | Dosing (Oral) | Tumor Growth Inhibition (TGI) | Partial Regression (PR) | Complete Regression (CR) | Reference |
| SW1463 | Rectal | 5 mg/kg | 20.3% | - | - | [1] |
| SW1463 | Rectal | 30 mg/kg | 76.9% | - | - | [1] |
| MIA PaCa-2 | Pancreatic | 3 mg/kg | 80.6% | 20% (1/5 mice) | - | [1] |
| MIA PaCa-2 | Pancreatic | 10 mg/kg | 96.5% | 60% (3/5 mice) | 20% (1/5 mice) | [1] |
Pharmacokinetic Profile of this compound (143D)
Pharmacokinetic studies in rats and mice have demonstrated favorable properties of 143D, including good oral absorption and a longer half-life compared to other KRAS G12C inhibitors like MRTX849.[1]
| Species | Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | T1/2 (h) | Reference |
| Rat | Oral | 10 mg/kg | - | - | 1558 | 5.21 | [1] |
| Mouse | Oral | 10 mg/kg | 2520 | 2.0 | 11468 | 2.59 | [1] |
Experimental Protocols
Preparation of Dosing Solution for In Vivo Oral Administration
This protocol describes the preparation of a formulation of this compound (143D) suitable for oral gavage in mice.
Materials:
-
This compound (143D) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of inhibitor: Based on the desired dosage (e.g., 10 mg/kg), the average weight of the animals, and the dosing volume (e.g., 100 µL), calculate the final concentration of the working solution.
-
Prepare the vehicle: A commonly used vehicle for oral administration of hydrophobic small molecules consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline/PBS.
-
Dissolve the inhibitor:
-
Weigh the required amount of this compound (143D) powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to dissolve the powder completely. Vortex thoroughly to ensure complete dissolution. This will create a stock solution.
-
-
Prepare the final formulation:
-
To the DMSO stock solution, add the required volume of PEG300. Vortex until the solution is clear.
-
Add the required volume of Tween 80 to the mixture. Vortex again until the solution is homogeneous.
-
Finally, add the required volume of sterile Saline or PBS to reach the final desired volume. Vortex thoroughly to obtain a clear and uniform suspension.
-
-
Storage and Use: It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store it at 4°C and protect it from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound (143D) in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Female athymic nude mice (5-6 weeks old)
-
Human cancer cell line with KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2, SW1463)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Prepared dosing solution of this compound (143D)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected KRAS G12C-mutant cancer cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells in 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When the tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n ≥ 5 mice per group).
-
-
Treatment Administration:
-
Administer the prepared dosing solution of this compound (143D) to the treatment group via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice every 2-3 days.
-
Monitor the general health and behavior of the animals daily.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualizations
Caption: KRAS G12C Signaling Pathway and Inhibition.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
Application Notes and Protocols: KRAS G12C Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which glycine at position 12 is replaced by cysteine, results in a constitutively active protein that drives tumor growth and proliferation. KRAS G12C inhibitor 14 is a potent and specific covalent inhibitor that targets the mutant cysteine residue, locking the protein in its inactive state. This document provides detailed application notes on the solubility and formulation of this compound, along with protocols for key experimental procedures to aid in preclinical drug development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₉ClF₂N₄O₃ | |
| Molecular Weight | 484.88 g/mol | |
| CAS Number | 2349393-95-7 | |
| Appearance | Light yellow to yellow solid |
Solubility Profile
The solubility of this compound has been determined in various solvents. It is crucial to use freshly opened, anhydrous solvents, as the presence of water can significantly impact solubility. For aqueous buffers, solubility is pH-dependent.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 206.24 | Ultrasonic assistance may be required for complete dissolution. Use of hygroscopic DMSO can affect solubility. |
| In Vivo Formulation | ≥ 9 mg/mL | ≥ 18.56 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
Formulation Strategies
Due to its hydrophobic nature, developing suitable formulations for this compound is critical for achieving optimal exposure in both in vitro and in vivo studies.
In Vitro Assays
For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
In Vivo Studies
For animal studies, a common approach for poorly soluble compounds is the use of a co-solvent system. A well-tolerated formulation for intravenous or oral administration can be prepared as follows:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and Tween-80 to the DMSO solution and mix thoroughly.
-
Finally, add saline or phosphate-buffered saline (PBS) to the mixture to achieve the desired final concentration.
It is essential to visually inspect the final formulation for any precipitation before administration. The stability of the formulation should also be assessed under the intended storage and use conditions.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Objective: To rapidly assess the aqueous solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to a series of wells.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions by transferring 100 µL from the first well to the next, and so on.
-
Incubate the plate at room temperature for 2 hours on a plate shaker.
-
Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound) using a microplate reader.
-
The highest concentration that does not show a significant increase in light scattering (measured at a non-absorbing wavelength, e.g., 600 nm) or precipitation is considered the kinetic solubility.
Protocol 2: Determination of Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility.
Signaling Pathway and Experimental Workflows
KRAS G12C Signaling Pathway
The following diagram illustrates the central role of KRAS in the RAS/MAPK signaling pathway and the mechanism of inhibition by a G12C-specific inhibitor.
Caption: KRAS G12C signaling pathway and inhibitor action.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of a compound is depicted below.
Caption: Workflow for solubility assessment.
Formulation Development Workflow
The following diagram outlines the key steps in developing a suitable formulation for a poorly soluble compound like this compound.
Caption: Workflow for formulation development.
Disclaimer
This document is intended for research use only and is not a guide for clinical use. The provided protocols are general guidelines and may require optimization based on specific experimental conditions and equipment. Researchers should always adhere to institutional safety guidelines and best laboratory practices.
Troubleshooting & Optimization
Technical Support Center: KRAS G12C Inhibitor 14
Welcome to the technical support center for KRAS G12C Inhibitor 14. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers in optimizing its use in preclinical mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for Inhibitor 14 in common mouse xenograft models?
A recommended starting point for efficacy studies is oral administration of 30 mg/kg, once daily (QD). However, the optimal dose can vary depending on the tumor model. Dose-ranging studies from 10 mg/kg to 100 mg/kg are advised to determine the best therapeutic window for your specific model. Oral administration of Inhibitor 14 has been shown to cause dose-dependent inhibition of tumor growth in mice with no significant loss of body weight at any tested dose.[1]
Table 1: Recommended Dose Ranges for Inhibitor 14 in Different Mouse Models
| Mouse Model | Tumor Type | Recommended Oral (PO) Dose Range | Key Considerations |
| NCI-H358 Xenograft | Non-Small Cell Lung Cancer (NSCLC) | 30 - 100 mg/kg, QD | This model is highly sensitive; pronounced tumor regression is expected in the upper dose range.[2][3] |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | 30 - 100 mg/kg, QD | Demonstrates dose-dependent tumor growth inhibition.[1] |
| Genetically Engineered Mouse Model (GEMM) | KRAS G12C-driven NSCLC | 30 mg/kg, QD | Useful for studying efficacy in an immune-competent context that mirrors human disease.[4][5] |
Q2: What is the mechanism of action for Inhibitor 14?
Inhibitor 14 is a highly potent and selective small molecule that covalently binds to the cysteine-12 residue of the KRAS G12C mutant protein.[2][3] This binding locks the oncoprotein in its inactive, GDP-bound state.[3] Consequently, downstream signaling through key oncogenic pathways, primarily the MAPK/ERK and PI3K/AKT pathways, is attenuated, leading to G1-phase cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[1]
Q3: How can I assess the pharmacodynamic (PD) effects of Inhibitor 14 in tumors?
Pharmacodynamic (PD) effects can be confirmed by measuring the engagement of Inhibitor 14 with its target (KRAS G12C) and the modulation of downstream signaling. Key methods include:
-
Mass Spectrometry: To quantify the percentage of KRAS G12C protein that is covalently modified by the inhibitor in tumor lysates.[2]
-
Western Blotting: To measure the levels of phosphorylated ERK (p-ERK), a key downstream biomarker. A significant reduction in p-ERK indicates successful pathway inhibition.[1]
-
Immunohistochemistry (IHC): For spatial analysis of p-ERK reduction within the tumor tissue.[4]
Tumors should be collected at various time points after the final dose (e.g., 2, 6, and 24 hours) to assess the duration of target inhibition.[2][3]
Q4: What are the expected pharmacokinetic (PK) properties of Inhibitor 14 in mice?
Inhibitor 14 exhibits favorable pharmacokinetic properties, including a longer half-life and higher maximum concentration (Cmax) compared to some first-generation KRAS G12C inhibitors.[1] These properties contribute to sustained target inhibition and robust in vivo efficacy.
Table 2: Example Pharmacokinetic Parameters of Inhibitor 14 in Mice (Single Oral Dose)
| Parameter | 10 mg/kg Dose | 30 mg/kg Dose | 100 mg/kg Dose |
| Cmax (ng/mL) | ~450 | ~1500 | ~5000 |
| Tmax (hours) | 2.0 | 4.0 | 6.0 |
| AUC (ng·h/mL) | ~2,500 | ~12,000 | ~45,000 |
| Half-life (t½, hours) | ~5.0 | ~6.5 | ~7.0 |
Note: These values are illustrative and based on typical preclinical data for this class of inhibitors. Actual values may vary.[1][3]
Troubleshooting Guide
Problem: Suboptimal tumor growth inhibition is observed despite correct dosing.
Possible Causes & Solutions:
-
Insufficient Drug Exposure:
-
Verify Formulation: Ensure the inhibitor is properly dissolved or suspended in the recommended vehicle (e.g., 0.5% methylcellulose). Improper formulation can lead to poor bioavailability.
-
Check Administration Technique: Confirm the accuracy of oral gavage to ensure the full dose is delivered.
-
Perform PK Analysis: Collect blood samples to measure plasma concentrations of Inhibitor 14 and confirm that exposure is within the expected range.
-
-
Inherent Tumor Resistance:
-
Analyze Tumor Genomics: Some tumors harbor co-occurring mutations (e.g., in TP53, STK11, or receptor tyrosine kinases) that can confer resistance.[3]
-
Assess Pathway Reactivation: Perform PD analysis on treated tumors. A rebound in p-ERK levels hours after dosing can indicate feedback reactivation of the MAPK pathway, often driven by upstream signals like EGFR.[6]
-
Consider Combination Therapy: Combining Inhibitor 14 with an agent that blocks the identified resistance mechanism (e.g., an EGFR inhibitor, SHP2 inhibitor, or MEK inhibitor) can restore or enhance antitumor activity.[1][7]
-
Problem: Significant body weight loss (>15%) or other signs of toxicity are observed.
Possible Causes & Solutions:
-
Dose is Too High for the Specific Strain/Model:
-
Reduce Dose: Lower the dose to the next level down (e.g., from 100 mg/kg to 30 mg/kg) and monitor the animals closely. The maximally efficacious dose is often lower than the maximum tolerated dose.[3]
-
Intermittent Dosing: Consider an alternative dosing schedule, such as dosing every other day or 5 days on/2 days off, which may improve tolerability while maintaining efficacy.
-
-
Vehicle Toxicity:
-
Run Vehicle Control: Always include a cohort of animals that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.
-
Change Vehicle: If the vehicle is the issue, explore alternative, well-tolerated formulations.
-
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Cell Implantation: Subcutaneously inject KRAS G12C mutant cells (e.g., 5 x 10^6 NCI-H358 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to an average volume of ~150-200 mm³. Randomize mice into treatment cohorts (n=5-8 mice per group).
-
Formulation: Prepare Inhibitor 14 in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.
-
Administration: Administer Inhibitor 14 or vehicle daily via oral gavage at the desired doses.
-
Monitoring: Measure tumor volumes with calipers every 2-3 days. Monitor mouse body weight and general health daily as indicators of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit. Euthanize mice and excise tumors for downstream analysis.[1]
Protocol 2: Pharmacodynamic (PD) Analysis via Western Blot
-
Sample Collection: Euthanize mice 2 hours after the final dose of Inhibitor 14.[1] Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Lysate Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to clarify and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize p-ERK levels to total ERK.[1]
Table 3: Example Pharmacodynamic Response to Inhibitor 14 in H358 Xenografts
| Treatment Group (QD) | % KRAS G12C Occupancy (at 6h) | p-ERK Suppression (vs. Vehicle) | Tumor Growth Inhibition (%) |
| Vehicle | 0% | 0% | 0% |
| Inhibitor 14 (10 mg/kg) | ~45% | ~50% | ~40% |
| Inhibitor 14 (30 mg/kg) | ~75% | ~85% | ~70% |
| Inhibitor 14 (100 mg/kg) | >90% | >95% | >90% (regression) |
Data are illustrative, based on published results for MRTX849.[2][3]
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to KRAS G12C inhibitors?
A1: Acquired resistance to KRAS G12C inhibitors is a significant clinical challenge that can be broadly categorized into two main types: "on-target" and "off-target" mechanisms.[1][2]
-
On-target resistance involves genetic alterations within the KRAS gene itself. This can include secondary KRAS mutations at different codons (e.g., G12D/R/V, G13D, Q61H, R68S, H95D/Q/R, Y96C) that prevent the inhibitor from binding effectively or that reactivate the protein.[2][3] Amplification of the KRAS G12C allele is another on-target mechanism, which increases the total amount of the target protein.[2][3]
-
Off-target resistance occurs through mechanisms that bypass the need for KRAS G12C signaling.[1][2] These often involve the activation of alternative signaling pathways that reactivate downstream effectors like MAPK and PI3K/AKT.[2][4] Common off-target mechanisms include:
-
Bypass signaling activation: This can be driven by amplification or activating mutations in receptor tyrosine kinases (RTKs) such as EGFR, MET, and FGFR1, or activating mutations in downstream pathway components like NRAS, BRAF, and MAP2K1 (MEK1).[3][5]
-
Loss-of-function mutations in tumor suppressor genes: Inactivation of genes like PTEN can also contribute to resistance.[3]
-
Histologic transformation: In some cases, the tumor cells may change their type, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original KRAS G12C driver mutation.[3][5]
-
Epithelial-to-mesenchymal transition (EMT): This process can also lead to resistance, with cells becoming less reliant on KRAS signaling and potentially showing increased activation of pathways like PI3K/AKT.[1][2]
-
Q2: How can I detect the emergence of resistance in my experimental models?
A2: Detecting resistance requires a multi-faceted approach. Initially, you may observe a decrease in the efficacy of the KRAS G12C inhibitor in your cell culture or animal models, such as a rightward shift in the IC50 curve or renewed tumor growth after an initial response. To investigate the underlying mechanisms, the following experimental approaches are recommended:
-
Genomic Analysis: Perform next-generation sequencing (NGS) on tumor samples or circulating tumor DNA (ctDNA) to identify acquired mutations in KRAS or other genes in the RAS signaling pathway.[3][6]
-
Gene Copy Number Analysis: Use techniques like digital droplet PCR (ddPCR) or NGS to detect amplification of KRAS G12C or other oncogenes like MET.[3][5]
-
Phospho-protein Analysis: Employ Western blotting or phospho-proteomics to assess the reactivation of downstream signaling pathways, such as by measuring the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).[1][5]
-
Histological Examination: Analyze tumor tissue samples to identify any changes in morphology, such as a shift from adenocarcinoma to squamous cell carcinoma.[3][5]
Q3: What are the most promising combination strategies to overcome resistance?
A3: Combination therapies are a key strategy to overcome or prevent resistance to KRAS G12C inhibitors. The choice of combination partner often depends on the specific resistance mechanism. Promising strategies include:
-
Upstream Inhibition: Combining KRAS G12C inhibitors with inhibitors of upstream signaling molecules like SHP2 or EGFR can prevent the reactivation of wild-type RAS isoforms and bypass signaling.[5][7] For example, combination with an SHP2 inhibitor has been shown to abrogate feedback reactivation of the RAS pathway.[7]
-
Downstream Inhibition: Co-targeting downstream effectors in the MAPK pathway, such as MEK, can be effective.[8]
-
Targeting Parallel Pathways: For resistance mediated by activation of the PI3K/AKT pathway, combination with a PI3K inhibitor may be beneficial.[1]
-
Cell Cycle Inhibition: In cases of resistance associated with cell cycle dysregulation, combining with CDK4/6 inhibitors like palbociclib has shown promise, particularly in CDKN2A-deleted models.[4][5]
-
Chemotherapy: Combining sotorasib with traditional chemotherapy agents like docetaxel or a carboplatin/pemetrexed regimen has demonstrated efficacy in overcoming resistance and improving patient outcomes.[9][10][11]
-
Novel Agent Combinations: Preclinical studies have shown that combining sotorasib with an experimental drug, FGTI-2734, which blocks wild-type RAS membrane localization, can prevent ERK reactivation and overcome resistance.[12][13][14]
Troubleshooting Guides
Problem 1: My KRAS G12C mutant cell line, which was initially sensitive, is now showing reduced response to the inhibitor.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Inhibitor Potency: Ensure the inhibitor stock is fresh and active. Test its effect on a sensitive control cell line. 2. Sequence the KRAS Gene: Extract genomic DNA from the resistant cells and perform Sanger or next-generation sequencing to check for secondary KRAS mutations. 3. Analyze Bypass Pathways: Use Western blotting to check for reactivation of the MAPK (p-ERK) and PI3K (p-AKT) pathways.[15] If reactivated, screen for upstream RTK activation (e.g., p-EGFR, p-MET). 4. Test Combination Therapies: Based on your findings, test combinations with inhibitors of the identified resistance pathway (e.g., SHP2, MEK, or PI3K inhibitors).[1][5][7] |
| Cell Line Contamination or Genetic Drift | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a fresh, early-passage vial of the cell line to ensure the phenotype has not drifted over time in culture. |
Problem 2: My patient-derived xenograft (PDX) model initially responded to the KRAS G12C inhibitor, but the tumors have started to regrow.
| Possible Cause | Troubleshooting Steps |
| Emergence of a Resistant Subclone | 1. Biopsy and Analyze Regrowing Tumors: Collect tissue from the relapsed tumors and compare it to pre-treatment samples. 2. Perform Multi-Omic Analysis: Conduct genomic (NGS), transcriptomic (RNA-seq), and proteomic/phosphoproteomic analysis to identify the mechanism of resistance (e.g., secondary KRAS mutations, bypass pathway activation, histologic transformation).[3][5] 3. Test Targeted Combination in PDX Models: Once a resistance mechanism is identified, establish new cohorts of the PDX model and treat with a combination therapy targeting that mechanism (e.g., sotorasib + crizotinib for MET amplification).[5] |
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to KRAS G12C Inhibitors in Clinical Studies
| Resistance Mechanism | Frequency in NSCLC Patients | Frequency in CRC Patients | Reference |
| Acquired KRAS Mutations | 3% | 16% | [6] |
| G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C | [3] | ||
| KRAS G12C Amplification | Observed | Observed | [2][3] |
| Bypass Pathway Alterations | |||
| MET Amplification | Observed | Observed | [3][5] |
| Activating NRAS, BRAF, MAP2K1, RET mutations | Observed | Observed | [3] |
| Oncogenic Fusions (ALK, RET, BRAF, RAF1, FGFR3) | Observed | Observed | [3] |
| Loss of NF1, PTEN | Observed | Observed | [3] |
| RTK Pathway Alterations | 24% | 27% | [6] |
| EGFR Alterations | 9% | 16% | [6] |
| Histologic Transformation | Observed in NSCLC | Observed in CRC | [3] |
Data compiled from studies on adagrasib and sotorasib. Frequencies can vary between studies and patient populations.
Table 2: Efficacy of Sotorasib in Combination Therapies for Advanced NSCLC
| Combination Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Clinical Trial | Reference |
| Sotorasib + Carboplatin + Pemetrexed | First-line KRAS G12C NSCLC | 65% | 10.8 months | CodeBreaK 101 | [9][11] |
| Sotorasib + Docetaxel | Sotorasib-refractory KRAS G12C NSCLC | Partial Response (Case Report) | >11 months (Case Report) | N/A | [9][10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K Pathway Activation
-
Cell Lysis: Treat KRAS G12C mutant cells with the inhibitor at various time points (e.g., 0, 4, 24, 48 hours).[15] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A rebound in phosphorylation at later time points indicates pathway reactivation.[15]
Protocol 2: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the KRAS G12C inhibitor. Treat the cells with a range of concentrations for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to untreated control wells. Plot the percentage of viable cells against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Canonical KRAS signaling pathway and the action of a KRAS G12C inhibitor.
Caption: Overview of on-target and off-target resistance mechanisms.
Caption: Workflow for investigating and overcoming KRAS G12C inhibitor resistance.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Combination therapy of sotorasib and docetaxel overcomes resistance to sotorasib alone in KRAS G12C mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ilcn.org [ilcn.org]
- 12. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 13. Novel Drug Combination Shows Promise Against KRAS-Mutated Lung Cancer Resistance [trial.medpath.com]
- 14. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 15. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
KRAS G12C inhibitor 14 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of KRAS G12C Inhibitor 14 in solution. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored under the following conditions. Adherence to these guidelines will help minimize degradation and ensure the compound's integrity over time.
| Storage Temperature | Solvent | Duration | Special Conditions |
| -80°C | DMSO | Up to 6 months | Protect from light, store under inert gas (e.g., nitrogen or argon)[1] |
| -20°C | DMSO | Up to 1 month | Protect from light, store under inert gas (e.g., nitrogen or argon)[1] |
Q2: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a concentrated DMSO stock into an aqueous medium is a common issue for many organic small molecules. To address this, it is recommended to first perform serial dilutions in DMSO to a lower concentration before the final dilution into your aqueous experimental buffer. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxicity. Always include a vehicle control (e.g., 0.1% DMSO in buffer) in your experiments for accurate comparison.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on the chemical structure of this compound, which contains an acrylamide moiety, a pyrimidine ring, and electron-rich aromatic systems, several potential degradation pathways can be anticipated:
-
Michael Addition to the Acrylamide Moiety: The α,β-unsaturated amide of the acrylamide group is susceptible to Michael addition by nucleophiles. In a biological context, this can include the thiol group of cysteine residues in proteins or small molecules like glutathione.
-
Hydrolysis of the Pyrimidine Ring: The pyrimidine core may undergo hydrolysis, particularly under strongly acidic or basic conditions. This can lead to ring-opening and loss of biological activity.
-
Oxidation: The electron-rich aromatic rings within the molecule may be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) or certain metal ions.
-
Photodegradation: Aromatic and heteroaromatic systems, such as the pyrimidine ring, can be sensitive to light, particularly UV radiation. Exposure to light may lead to the formation of photodegradation products.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of the inhibitor in stock solution. | Prepare fresh stock solutions from solid material. Ensure proper storage conditions (see FAQ A1) are strictly followed. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Degradation of the inhibitor in aqueous assay media. | Minimize the pre-incubation time of the inhibitor in aqueous media before adding to cells. Prepare fresh dilutions immediately before use. |
| Precipitation of the inhibitor at the working concentration. | Visually inspect the final solution for any precipitate. If precipitation is suspected, consider lowering the final concentration or performing a solubility test. |
| Interaction with components in the cell culture medium. | Serum proteins and other nucleophilic components in the medium could potentially react with the acrylamide moiety. Consider reducing serum concentration if experimentally feasible, and always include appropriate controls. |
Issue: Appearance of unexpected peaks in HPLC or LC-MS analysis.
| Potential Cause | Troubleshooting Step |
| On-column degradation. | If using a new analytical method, assess the stability of the inhibitor under the chromatographic conditions. Varying the pH of the mobile phase or the column temperature may help identify on-column artifacts. |
| Degradation during sample preparation. | Keep samples on ice and minimize exposure to light during preparation. Use fresh, high-purity solvents. |
| Formation of degradation products in the stored solution. | Refer to the potential degradation pathways (FAQ A3). Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their retention times. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock and Working Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
- From the stock solution, prepare a 1 mg/mL working solution in a suitable solvent system (e.g., acetonitrile/water 50:50 v/v).
2. Stress Conditions:
- Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 24, and 48 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 6, 24, and 48 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 6, 24, and 48 hours.
- Thermal Degradation: Incubate the solid compound and the working solution at 80°C for 24 and 48 hours.
- Photodegradation: Expose the working solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period. Protect a control sample from light.
3. Sample Analysis:
- Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC-UV method. An example of a starting method is provided below.
- Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
- Peak purity analysis using a diode array detector can help to ensure that the parent peak is not co-eluting with any degradation products.
Example HPLC-UV Method for Stability Testing:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of covalent KRAS G12C inhibitors.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: KRAS G12C Inhibitor 14 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRAS G12C Inhibitor 14 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is this compound showing low or no activity in my cell-based assays?
Possible Causes and Troubleshooting Steps:
-
Incorrect Cell Line: Confirm that your cell line harbors the KRAS G12C mutation. Inhibitor 14 is highly specific for this mutant and will have minimal effect on KRAS wild-type or other KRAS mutant cells.
-
Solution: Sequence the KRAS gene in your cell line to verify the G12C mutation.
-
-
Suboptimal Inhibitor Concentration: The effective concentration can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
-
Inhibitor Instability: Improper storage or handling can lead to degradation of the inhibitor.
-
Solution: Store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
High Serum Concentration in Media: Serum components can bind to the inhibitor, reducing its effective concentration.
-
Solution: Reduce the serum concentration in your cell culture medium during the inhibitor treatment period, if compatible with your cell line's health.
-
-
Intrinsic Resistance: Some KRAS G12C mutant cell lines exhibit intrinsic resistance to inhibitors.[1]
-
Solution: Investigate potential intrinsic resistance mechanisms, such as co-occurring mutations or activation of bypass signaling pathways. Consider combination therapies to overcome this resistance.
-
FAQ 2: My cells initially respond to this compound, but then develop resistance. What are the potential mechanisms?
Possible Mechanisms of Acquired Resistance and Investigation Strategies:
-
Secondary KRAS Mutations: Mutations can arise in the KRAS G12C allele that prevent inhibitor binding.[1][2][3][4]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways can compensate for KRAS G12C inhibition. Common bypass mechanisms include:
-
Activation of other RAS isoforms (HRAS, NRAS).
-
Receptor Tyrosine Kinase (RTK) activation (e.g., EGFR, MET).[5]
-
Mutations or amplification of downstream effectors like BRAF, MEK, or PI3K.[1][3][4]
-
Investigation: Perform western blotting to assess the phosphorylation status of key proteins in alternative pathways (e.g., p-EGFR, p-MET, p-AKT).
-
-
Histologic Transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the KRAS G12C mutation.[3][4]
-
Investigation: Perform histological analysis of resistant tumors.
-
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may become resistant to KRAS G12C inhibition.[1]
-
Investigation: Analyze the expression of EMT markers (e.g., vimentin, N-cadherin) in resistant cells.
-
FAQ 3: I am observing unexpected off-target effects in my experiments. What could be the cause?
Possible Causes and Mitigation Strategies:
-
High Inhibitor Concentration: Using excessively high concentrations of the inhibitor can lead to non-specific binding to other kinases or proteins.
-
Solution: Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments.
-
-
Cell Line-Specific Responses: The genetic background of your cell line can influence its response to the inhibitor and may lead to unique off-target effects.
-
Solution: Characterize the genomic profile of your cell line to identify potential vulnerabilities or interacting pathways.
-
-
Inhibitor Purity: Impurities in the inhibitor stock could be responsible for off-target effects.
-
Solution: Ensure you are using a high-purity inhibitor from a reputable supplier.
-
Data Presentation
Table 1: In Vitro Activity of Various KRAS G12C Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | NSCLC | ~6 | [6] |
| MIA PaCa-2 | Pancreatic | ~9 | [6] | |
| SW1573 | NSCLC | More resistant than H23 | [7] | |
| H23 | NSCLC | 690.4 | [6] | |
| Adagrasib (MRTX849) | Various KRAS G12C mutant cell lines | Various | 10 - 973 (2D culture) | [8][9] |
| Various KRAS G12C mutant cell lines | Various | 0.2 - 1042 (3D culture) | [8][9] | |
| 143D | MIA PaCa-2 | Pancreatic | ~10 | [10][11][12] |
| NCI-H358 | NSCLC | ~5 | [10][11][12] | |
| NCI-H1373 | NSCLC | ~20 | [10][11][12] | |
| SW1463 | Colorectal | ~67 | [10][11][12] | |
| Calu-1 | NSCLC | ~30 | [10][11][12] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from Promega's technical bulletin.[13][14][15]
Materials:
-
KRAS G12C mutant cell line of interest
-
Appropriate cell culture medium and supplements
-
Opaque-walled multiwell plates (96-well or 384-well)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting for pERK and pAKT
This is a general protocol and may require optimization for your specific antibodies and cell lines.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or similar method.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total ERK or AKT on the same membrane, strip the membrane of the previous antibodies using a stripping buffer.
-
Repeat the blocking and antibody incubation steps with the antibody for the total protein.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 14.
Caption: Overview of acquired resistance mechanisms to this compound.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
- 5. ascopubs.org [ascopubs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. promega.com [promega.com]
improving the therapeutic window of KRAS G12C inhibitor 14
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel KRAS G12C Inhibitor 14. The following information is intended for researchers, scientists, and drug development professionals to optimize their experiments and overcome potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2] It binds to the switch-II pocket of KRAS G12C when the protein is in its inactive, GDP-bound state.[2] This covalent binding locks the oncoprotein in an inactive conformation, thereby preventing its reactivation by nucleotide exchange and blocking downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[3][4]
Q2: What are the expected cellular effects of this compound treatment in sensitive cell lines?
A2: In sensitive KRAS G12C-mutant cancer cell lines, treatment with Inhibitor 14 is expected to lead to a dose-dependent decrease in cell viability and proliferation. This is accompanied by the attenuation of downstream signaling, which can be observed by a reduction in the phosphorylation of key proteins in the MAPK pathway (e.g., p-ERK) and the PI3K/AKT pathway (e.g., p-AKT, p-S6K).[4] Ultimately, this can lead to cell cycle arrest and apoptosis.
Q3: What are the known mechanisms of resistance to KRAS G12C inhibitors like Inhibitor 14?
A3: Resistance to KRAS G12C inhibitors can be categorized as intrinsic (pre-existing) or acquired (developing after treatment) and can be driven by genetic or non-genetic mechanisms.[5]
-
On-target resistance involves alterations to the KRAS gene itself, such as secondary mutations that prevent the inhibitor from binding to the G12C residue or that lock KRAS in an active, GTP-bound state.[6][7]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.[5][6] This can occur through:
-
Feedback reactivation of upstream signaling: Inhibition of KRAS G12C can lead to a rebound in the activity of receptor tyrosine kinases (RTKs) like EGFR, which can then activate wild-type RAS or other signaling pathways.[8][9]
-
Activation of parallel pathways: Mutations or amplification of other oncogenes such as NRAS, BRAF, MET, or components of the PI3K-AKT-mTOR pathway can provide alternative routes for cell survival and proliferation.[5][10]
-
Histological transformation: In some cases, cancer cells may change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, which can reduce their dependence on KRAS signaling.[5]
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reduced or no activity of Inhibitor 14 in a KRAS G12C mutant cell line. | Intrinsic Resistance: The cell line may have co-occurring mutations (e.g., in KEAP1, STK11, or PTEN) that confer resistance.[10] It might also exhibit high basal levels of RTK activation.[11] | 1. Confirm KRAS G12C status and screen for co-mutations. 2. Assess baseline RTK activity. 3. Test combination therapies: Consider co-treatment with inhibitors of EGFR, SHP2, or the PI3K/mTOR pathway.[11][12] |
| Initial response to Inhibitor 14 followed by rapid development of resistance. | Adaptive Resistance: The cancer cells may be adapting to the inhibitor by reactivating the MAPK pathway through feedback mechanisms involving RTKs and wild-type RAS.[8][13] | 1. Analyze resistant clones for reactivation of MAPK signaling (e.g., p-ERK levels). 2. Implement vertical pathway inhibition: Combine Inhibitor 14 with an upstream inhibitor (e.g., of an RTK or SHP2) or a downstream inhibitor (e.g., of MEK or ERK).[8][9] |
| Acquired resistance to Inhibitor 14 after prolonged treatment. | Secondary Mutations: The development of new mutations in KRAS or in parallel signaling pathways (e.g., NRAS, BRAF, PIK3CA) can bypass the inhibitory effect.[5][7] | 1. Sequence the genome of resistant cells to identify new mutations. 2. Switch to or add a therapy that targets the newly identified resistance mechanism. For example, if a BRAF mutation is detected, a BRAF inhibitor could be added. |
| High toxicity observed at effective doses. | Narrow Therapeutic Window: The inhibitor may have off-target effects at concentrations required for efficacy. | 1. Optimize dosing and scheduling. 2. Explore combination therapies to allow for lower, less toxic doses of Inhibitor 14. Combining with other targeted agents can enhance the anti-tumor effect and potentially reduce the required dose of each drug.[12][14] |
| Variability in response across different KRAS G12C-mutant models. | Tumor Heterogeneity: Different cancer types (e.g., NSCLC vs. CRC) and even different cell lines from the same cancer type can have distinct signaling dependencies and co-mutations, leading to varied responses.[4][13] | 1. Characterize each model thoroughly for its genetic and signaling landscape. 2. Tailor combination strategies based on the specific vulnerabilities of each model. For example, CRC models with high EGFR signaling may be more sensitive to a combination with an EGFR inhibitor.[11] |
Quantitative Data Summary
Table 1: Efficacy of KRAS G12C Inhibitors in Clinical Trials (Monotherapy)
| Inhibitor | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Sotorasib | NSCLC | 37.1%[15] | 6.8 months[15] |
| Adagrasib | NSCLC | 42.9%[15] | 6.5 months[15] |
| Sotorasib | CRC | 7.1% - 9.7% | 4.0 months |
| Adagrasib | CRC | 19% - 22% | 5.6 months |
| Divarasib | NSCLC | 56.4% | 13.1 months |
| Divarasib | CRC | 29.1% | 5.6 months |
| Garsorasib | NSCLC | 69.1% | Not Reported |
| LY3537982 | NSCLC (naïve) | 38%[16] | Not Reported |
| LY3537982 | NSCLC (pre-treated) | 7%[16] | Not Reported |
Data compiled from multiple sources for illustrative purposes. NSCLC: Non-Small Cell Lung Cancer; CRC: Colorectal Cancer.
Table 2: Common Treatment-Related Adverse Events (TRAEs) with KRAS G12C Inhibitors
| Adverse Event | Grade 1-2 (%) | Grade ≥3 (%) |
| Diarrhea | 30-70% | 4-20% |
| Nausea | 20-60% | <5% |
| Fatigue | 17-50% | <10% |
| Vomiting | 20-40% | <5% |
| Increased AST/ALT | 10-30% | 5-15% |
| Hepatotoxicity | Variable | Noteworthy with sotorasib[17] |
| Nephrotoxicity | Variable | Noteworthy with adagrasib[17] |
This table represents a general summary of toxicities observed with KRAS G12C inhibitors like sotorasib and adagrasib and may not be fully representative of Inhibitor 14.[16][17][18]
Key Experimental Protocols
Protocol 1: Assessing Cellular Proliferation and Viability
-
Cell Seeding: Plate KRAS G12C mutant and wild-type cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and/or combination agents). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot dose-response curves to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Pathway Modulation
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with Inhibitor 14 at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS G12C).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Protocol 3: In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle, Inhibitor 14, combination therapy). Administer treatment via the appropriate route (e.g., oral gavage) and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of resistance to KRAS G12C inhibitors.
Caption: Workflow for a high-throughput combination screen.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 12. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 14. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study. - CzeekV インデックス [czeek.com]
- 18. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of acquired resistance to KRAS G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors, such as sotorasib and adagrasib, can be broadly categorized into two main mechanisms:
-
On-target resistance: This involves genetic alterations in the KRAS gene itself, which prevent the inhibitor from binding effectively. The most common on-target mechanisms are secondary mutations in the KRAS G12C allele.[1][2][3][4][5]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on KRAS G12C signaling. This can happen through various genetic and non-genetic events.[3][4][6][7]
Q2: What are the specific secondary KRAS mutations that have been identified to cause resistance?
Several secondary mutations in the KRAS gene have been reported to confer resistance to KRAS G12C inhibitors. These mutations can interfere with drug binding to the switch-II pocket.[2][5][8] Some key examples include:
-
Mutations at the G12 codon (e.g., G12D, G12R, G12V, G12W)[9]
-
Mutations at other codons such as G13D, Q61H, R68S, H95D/Q/R, and Y96C.[2][9]
Interestingly, some secondary mutations show differential sensitivity to different KRAS G12C inhibitors. For instance, mutations like G13D, R68M, and A59S/T that are highly resistant to sotorasib may remain sensitive to adagrasib, while the Q99L mutation confers resistance to adagrasib but not sotorasib.[1]
Q3: What are the key bypass signaling pathways activated in resistant cells?
Reactivation of the MAPK pathway is a frequent mechanism of resistance.[6][7] This can be driven by:
-
Upstream signaling activation: Feedback activation of receptor tyrosine kinases (RTKs) like EGFR, HER2, FGFR, and MET can lead to the activation of wild-type RAS isoforms (NRAS, HRAS) and subsequent MAPK pathway reactivation.[6][10][11][12]
-
Downstream mutations: Activating mutations in downstream effectors such as BRAF and MAP2K1 (MEK1) can also bypass the need for KRAS G12C signaling.[2][9]
-
Activation of parallel pathways: The PI3K/AKT/mTOR pathway is another critical escape route.[6] This can be triggered by loss-of-function mutations in tumor suppressors like PTEN or activating mutations in PIK3CA.[4][9]
Q4: Can histologic transformation contribute to resistance?
Yes, in some cases, histologic transformation has been observed as a mechanism of resistance. For example, non-small cell lung cancer (NSCLC) adenocarcinomas have been reported to transform into squamous cell carcinomas, which can be associated with resistance to adagrasib.[9]
Troubleshooting Guides
Problem 1: My KRAS G12C mutant cell line is showing reduced sensitivity to a KRAS G12C inhibitor in my long-term culture.
-
Possible Cause 1: Development of secondary KRAS mutations.
-
Troubleshooting Step: Perform next-generation sequencing (NGS) or digital droplet PCR (ddPCR) on the resistant cell line to screen for known resistance mutations in the KRAS gene. Compare the mutation profile to the parental, sensitive cell line.
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: Use Western blotting to assess the phosphorylation status of key signaling proteins in the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-S6) pathways in both sensitive and resistant cells, with and without inhibitor treatment. An increase in phosphorylation in the resistant line despite KRAS G12C inhibition suggests bypass activation.
-
-
Possible Cause 3: Upregulation of receptor tyrosine kinases (RTKs).
-
Troubleshooting Step: Perform a phospho-RTK array to identify which RTKs are hyperactivated in the resistant cells. Follow up with Western blotting or ELISA to confirm the findings.
-
Problem 2: I am not observing the expected level of MAPK pathway inhibition in my experimental model after treatment with a KRAS G12C inhibitor.
-
Possible Cause 1: Rapid feedback reactivation of the MAPK pathway.
-
Possible Cause 2: Presence of pre-existing resistance mechanisms.
-
Troubleshooting Step: Characterize the baseline genomic and proteomic landscape of your model. Co-occurring mutations in genes like KEAP1, SMARCA4, or CDKN2A have been associated with primary resistance.[13]
-
-
Possible Cause 3: Insufficient drug concentration or target engagement.
-
Troubleshooting Step: Titrate the inhibitor concentration to ensure it is within the effective range for your specific cell line (determine the IC50). You can also perform a target engagement assay to confirm that the inhibitor is binding to KRAS G12C.
-
Quantitative Data Summary
Table 1: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutant NSCLC
| Clinical Trial | Drug | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| CodeBreaK100 | Sotorasib | 37.1% | 80.6% | 6.8 months |
| KRYSTAL-1 | Adagrasib | 42.9% | 79.5% | 6.5 months |
Data from pivotal clinical trials. Note that these are not from head-to-head comparisons.[14]
Table 2: Common Secondary KRAS Mutations Conferring Resistance to KRAS G12C Inhibitors
| Mutation | Reported Resistance to |
| G12D/R/V/W | Adagrasib |
| G13D | Adagrasib, Sotorasib |
| Q61H | Adagrasib |
| R68S | Adagrasib |
| H95D/Q/R | Adagrasib |
| Y96C/D | Adagrasib, Sotorasib |
| Amplification of KRAS G12C | Adagrasib |
This is not an exhaustive list. Data compiled from multiple studies.[1][2][9]
Key Experimental Protocols
1. Generation of Resistant Cell Lines
-
Methodology: Chronically expose a KRAS G12C mutant cancer cell line to a KRAS G12C inhibitor (e.g., sotorasib or adagrasib). Start with a low concentration of the inhibitor and gradually increase the dose as the cells develop resistance. This process can be accelerated by using a mutagen like N-ethyl-N-nitrosourea (ENU).[1] Periodically assess cell viability to monitor the development of resistance.
2. Analysis of Secondary KRAS Mutations
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
Sequencing:
-
Sanger Sequencing: Can be used to detect specific, known mutations.[15]
-
Next-Generation Sequencing (NGS): Provides a more comprehensive view of all mutations in the KRAS gene and other relevant genes.
-
-
ddPCR: A highly sensitive method for detecting and quantifying known mutations, especially when they are present at a low allele frequency.
-
3. Western Blotting for Signaling Pathway Analysis
-
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT, S6).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: Overview of on-target and off-target mechanisms of acquired resistance to KRAS G12C inhibitors.
Caption: Reactivation of MAPK and PI3K/AKT signaling pathways as a bypass mechanism.
Caption: A typical experimental workflow for generating and characterizing resistant cell lines.
References
- 1. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: KRAS G12C Inhibitor Combination Therapy Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitor combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common combination strategies being investigated with KRAS G12C inhibitors like inhibitor 14?
A1: The primary goal of combination therapy is to overcome intrinsic and acquired resistance to KRAS G12C inhibitors. The main strategies include:
-
Vertical Inhibition of the MAPK Pathway: This involves co-targeting upstream or downstream nodes of the KRAS signaling cascade.
-
Upstream: Inhibiting receptor tyrosine kinases (RTKs) like EGFR. This is particularly relevant in colorectal cancer (CRC) where EGFR signaling reactivation is a key resistance mechanism.[1]
-
Downstream: Inhibiting MEK or ERK, the kinases that relay signals from KRAS.
-
-
Targeting Parallel Pathways:
-
SHP2 Inhibition: SHP2 is a phosphatase that acts upstream of RAS, and its inhibition can prevent the reactivation of wild-type RAS isoforms, enhancing the effect of KRAS G12C inhibitors.
-
PI3K/AKT/mTOR Pathway Inhibition: This pathway is another critical downstream effector of RAS signaling, and its inhibition can be synergistic with KRAS G12C blockade.[2]
-
-
Immunotherapy Combinations: Combining KRAS G12C inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) aims to enhance the anti-tumor immune response. Preclinical models suggest KRAS G12C inhibition can create a more pro-inflammatory tumor microenvironment.[2]
-
Other Emerging Strategies: Combinations with inhibitors of SOS1, CDK4/6, FAK, and YAP/TAZ-TEAD are also under investigation based on preclinical data.[3]
Q2: What are the known mechanisms of resistance to KRAS G12C inhibitors that these combination strategies aim to overcome?
A2: Resistance to KRAS G12C inhibitors can be primary (present before treatment) or acquired (develops during treatment). Key mechanisms include:
-
On-target Resistance:
-
Secondary mutations in the KRAS G12C protein that prevent inhibitor binding.
-
-
Off-target Resistance (Bypass Signaling):
-
Reactivation of the MAPK Pathway: Feedback reactivation of the pathway through upstream signaling (e.g., EGFR, other RTKs) or downstream alterations (e.g., BRAF, MEK mutations).[4][5] This leads to the activation of wild-type RAS isoforms (HRAS, NRAS).
-
Activation of Parallel Pathways: Upregulation of signaling through pathways like PI3K/AKT/mTOR.
-
Gene Amplifications: Amplification of MET or other RTKs can drive resistance.
-
Histologic Transformation: Transformation from adenocarcinoma to squamous cell carcinoma has been observed as a resistance mechanism.[6]
-
Troubleshooting Guides
Cell-Based Assays
Q3: My cell viability assay results are inconsistent. What are the common causes and solutions?
A3: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) are a common issue. Here are some potential causes and troubleshooting steps:
-
Cell Seeding Density:
-
Problem: Inconsistent cell numbers across wells can lead to high variability. Cells may also be in different growth phases (lag vs. exponential) at the time of treatment.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Optimize seeding density for each cell line to ensure they are in the exponential growth phase during the experiment. Avoid using the outer wells of a 96-well plate, as they are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or media.[7]
-
-
Drug Concentration and Solubility:
-
Problem: Poor drug solubility can lead to inaccurate concentrations and precipitation in the culture medium.
-
Solution: Use high-quality solvents like DMSO for stock solutions. Ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all wells, including controls. Visually inspect for any drug precipitation.
-
-
Assay-Specific Issues:
-
Problem: For MTT assays, changes in cellular metabolic activity not related to viability can affect the results, sometimes leading to readings over 100% of control.[8]
-
Solution: Complement viability assays with direct cell counting methods (e.g., Trypan blue exclusion) to confirm the results. For fluorescent or luminescent assays, ensure there is no interference from the compounds being tested.
-
-
General Lab Practices:
-
Problem: Inconsistent incubation times, temperature fluctuations, or pipetting errors can introduce variability.
-
Solution: Standardize all incubation times and maintain a consistent environment. Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
-
Western Blotting
Q4: I am not seeing a consistent decrease in p-ERK or p-AKT levels after treatment with a KRAS G12C inhibitor combination. What could be the issue?
A4: This is a common challenge when assessing pathway inhibition. Here are some troubleshooting tips:
-
Time Course of Inhibition:
-
Problem: The timing of pathway inhibition and subsequent reactivation can be dynamic. You might be missing the optimal window for observing maximal inhibition.
-
Solution: Perform a time-course experiment (e.g., 4, 24, 48, 72 hours) to identify the point of maximal pathway suppression and to observe any rebound signaling.
-
-
Lysate Preparation:
-
Problem: Phosphatase activity during lysate preparation can lead to dephosphorylation of your target proteins, resulting in an underestimation of their activation state.
-
Solution: Work quickly and on ice. Use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.
-
-
Antibody and Blotting Technique:
-
Problem: The primary antibodies for phosphorylated proteins can be sensitive to storage and handling. Inefficient protein transfer or blocking can also lead to weak or inconsistent signals.
-
Solution: Use validated antibodies from reputable suppliers and follow the recommended dilutions and incubation conditions. Ensure complete protein transfer to the membrane and block with an appropriate agent (e.g., 5% BSA in TBST for phospho-antibodies) for at least one hour.
-
-
Loading Controls:
-
Problem: Inaccurate protein quantification can lead to unequal loading, making it difficult to compare protein levels between samples.
-
Solution: Use a reliable protein quantification method (e.g., BCA assay). After probing for the phosphorylated protein, strip the membrane and re-probe for the total protein (e.g., total ERK, total AKT) to normalize the phospho-signal.[3] Use a housekeeping protein like GAPDH or beta-actin to confirm equal loading.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of KRAS G12C Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (nM) |
| NCI-H358 | NSCLC | Sotorasib | ~6 |
| MIA PaCa-2 | Pancreatic | Sotorasib | ~9 |
| SW1573 | NSCLC | Adagrasib | 10 - 973 (2D) |
| H2122 | NSCLC | Adagrasib | 0.2 - 1042 (3D) |
| H23 | NSCLC | Sotorasib | 690.4 |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, incubation time). The data presented here are compiled from multiple sources for comparative purposes.[9][10]
Table 2: Clinical Efficacy of KRAS G12C Inhibitor Monotherapy and Combination Therapies
| Therapy | Trial Name | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Sotorasib Monotherapy | CodeBreaK 100 | NSCLC | 37.1% | 6.8 months |
| Adagrasib Monotherapy | KRYSTAL-1 | NSCLC | 42.9% | 6.5 months |
| Sotorasib + Panitumumab (EGFRi) | CodeBreaK 101 | CRC | ~30% | 5.6 months |
| Adagrasib + Cetuximab (EGFRi) | KRYSTAL-1 | CRC | 46% | Not Reported |
| Sotorasib + Trametinib (MEKi) | CodeBreaK 101 | Mixed Solid Tumors | - | - |
This table summarizes key clinical trial data. Efficacy can vary based on patient population and line of therapy.[1][11]
Experimental Protocols
Synergy Assessment: Chou-Talalay Method
Objective: To quantitatively determine if the combination of two drugs results in a synergistic, additive, or antagonistic effect.
Principle: The Chou-Talalay method is based on the median-effect equation and calculates a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][6]
Methodology:
-
Dose-Response Curves for Single Agents:
-
Seed cells in 96-well plates at an optimized density.
-
Treat cells with a range of concentrations for each drug alone (typically 5-7 concentrations spanning the expected IC50).
-
After the desired incubation period (e.g., 72 hours), perform a cell viability assay.
-
Calculate the IC50 for each drug.
-
-
Dose-Response for Combination Therapy:
-
Treat cells with the two drugs in combination at a constant ratio (e.g., based on the ratio of their IC50s). Use a similar dilution series as for the single agents.
-
Perform the cell viability assay after the same incubation period.
-
-
Calculation of Combination Index (CI):
-
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[12]
-
Software such as CompuSyn can be used to automate the calculation of CI values at different effect levels (Fraction Affected, Fa).[4][12]
-
Western Blot for MAPK Pathway Inhibition
Objective: To assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK) following treatment with a KRAS G12C inhibitor combination.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the drug combination for the desired time points.
-
Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., rabbit anti-phospho-ERK1/2) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Apoptosis Assessment: Cleaved Caspase-3 Staining
Objective: To detect apoptosis in cells treated with a KRAS G12C inhibitor combination by staining for activated caspase-3.
Methodology (Immunofluorescence):
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the drug combination for the desired duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with a suitable blocking buffer (e.g., PBS with 5% goat serum and 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate with a primary antibody against cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C, diluted in the blocking buffer.
-
-
Secondary Antibody and Counterstaining:
-
The next day, wash the coverslips three times with PBS/0.1% Tween 20.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS/0.1% Tween 20.
-
Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (cleaved caspase-3) and blue nuclei (DAPI).
-
Quantify the percentage of apoptotic cells by counting the number of cleaved caspase-3 positive cells relative to the total number of cells (DAPI positive).
-
Visualizations
Caption: KRAS G12C signaling pathway and targets for combination therapy.
Caption: Experimental workflow for evaluating KRAS G12C inhibitor combinations.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculation of the Combination Index (CI) [bio-protocol.org]
- 5. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Guide to Covalent KRAS G12C Inhibitors: Benchmarking Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic avenue for a previously "undruggable" target. This guide provides a comparative analysis of a notable KRAS G12C inhibitor, referred to herein as Inhibitor 14, against other prominent covalent inhibitors. The term "Inhibitor 14" is based on user query and available literature, with data presented for a compound identified as 143D , a novel, potent, and selective KRAS G12C inhibitor, alongside a similarly named compound where data is available. This comparison is supported by experimental data on potency, selectivity, and efficacy, with detailed methodologies for key experiments.
Quantitative Data Comparison
The following tables summarize the performance of various covalent KRAS G12C inhibitors based on preclinical data.
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay | IC50 (nM) | Cell Line | Reference |
| 143D | p-ERK Inhibition | Western Blot | 1.12 (µM) | MIA PaCA-2 | [1] |
| p-ERK Inhibition | Western Blot | >33.3 (µM) | A549 | [1] | |
| Biochemical | Not Specified | 0.249 (µM) | Not Applicable | [1] | |
| KRAS inhibitor-14 | Biochemical | Not Specified | 18 | Not Applicable | [1] |
| Sotorasib (AMG510) | p-ERK Inhibition | Cellular Assay | 13.5 | NCI-H358 | [1] |
| Cell Viability | Cellular Assay | 6 | NCI-H358 | [1] | |
| Cell Viability | Cellular Assay | 9 | MIA PaCA-2 | [1] | |
| Adagrasib (MRTX849) | p-ERK Inhibition | Cellular Assay | 14 | NCI-H358 | [1] |
| Biochemical | LC-MS | ~5 | Not Applicable | [1] | |
| Divarasib (GDC-6036) | Cell Viability | Cellular Assay | Sub-nanomolar | Various | [1] |
| JDQ443 | Cell Viability | Cellular Assay | Potent | Various | [1] |
| LY3537982 | p-ERK Inhibition | Cellular Assay | 0.65 | NCI-H358 | [1] |
| KRAS-GTP Loading | Cellular Assay | 3.35 | NCI-H358 | [1] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Dose (mg/kg) | Tumor Model | Tumor Growth Inhibition (TGI) % | Regression % | Complete Regression % | Reference |
| 143D | 3 | MIA PaCA-2 | 80.6 | 20 | - | [1] |
| 10 | MIA PaCA-2 | 96.5 | 60 | 20 | [1] | |
| Adagrasib (MRTX849) | 3 | MIA PaCA-2 | 51.3* | - | - | [1] |
| 10 | MIA PaCA-2 | 97.2*** | 60 | - | [1] | |
| Sotorasib (AMG510) | 100 | Various | Tumor Regression | - | - | [1] |
| Divarasib (GDC-6036) | Not Specified | Various | Complete TGI | - | - | [1] |
| JDQ443 | 30 | MIA PaCA-2 | Dose-dependent efficacy | - | - | [1] |
| LY3537982 | 3-30 | Various | Significant TGI to Complete Regression | - | - | [1] |
*p<0.05, ***p<0.001
Signaling Pathways and Experimental Workflows
To provide a deeper context for the presented data, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Preclinical Evaluation Workflow for KRAS G12C Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
p-ERK Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block the downstream signaling of KRAS G12C by quantifying the phosphorylation of ERK.
-
Cell Culture and Treatment: KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the KRAS G12C inhibitor or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).
-
Lysate Preparation: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of phospho-ERK to total ERK is calculated and normalized to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells with the KRAS G12C mutation are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the inhibitor or DMSO for a period of 72 to 96 hours.
-
ATP Measurement: The CellTiter-Glo® reagent, which measures ATP as an indicator of metabolically active cells, is added to each well according to the manufacturer's instructions. The plate is incubated for a short period to stabilize the luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The relative luminescence units (RLUs) are normalized to the vehicle-treated control wells. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated using a non-linear regression model.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: A suspension of KRAS G12C mutant human cancer cells (e.g., MIA PaCA-2, NCI-H358) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor is administered to the treatment group, typically via oral gavage, at one or more dose levels and on a specific schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²) / 2.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression is also noted if the tumor volume decreases from the initial measurement. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
References
In Vivo Validation of KRAS G12C Inhibitor 14 (143D): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo activity of the novel KRAS G12C inhibitor, compound 143D, with the established inhibitors Sotorasib (AMG510) and Adagrasib (MRTX849). The information presented is based on preclinical data to support further investigation and development of targeted cancer therapies.
Comparative Efficacy in Xenograft Models
The in vivo antitumor efficacy of KRAS G12C inhibitors is a critical determinant of their clinical potential. Studies in xenograft models, where human cancer cells are implanted in immunodeficient mice, provide valuable insights into the therapeutic window and dose-dependent activity of these compounds.
Summary of In Vivo Efficacy Data:
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Observations |
| 143D | Human cancer xenografts | Dose-dependent oral administration | Significant dose-dependent inhibition of tumor growth.[1] | Well-tolerated with no significant loss of body weight.[1][2] Showed enhanced antitumor activity when combined with EGFR/MEK/ERK signaling inhibitors.[1][3] |
| Sotorasib (AMG510) | H358 xenografts (KRAS G12C) | 180 mg/kg, oral, daily for 21 days | 90% TGI and 30% complete regression. | No significant effect observed in KRAS wild-type A549 xenografts.[4] |
| Adagrasib (MRTX849) | KRAS G12C-positive xenograft models | Not specified | Pronounced tumor regression in 17 of 26 (65%) models. | Demonstrated efficacy across multiple tumor types. |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall exposure in vivo. A favorable pharmacokinetic profile ensures that the drug can reach its target in sufficient concentrations to exert its therapeutic effect over a desired period.
Comparative Pharmacokinetic Parameters:
| Parameter | 143D | Adagrasib (MRTX849) | Sotorasib (AMG510) |
| Half-life (t½) | Longer half-life compared to MRTX849.[5] (5.2 h in rats, oral)[2] | ~24 hours[6] | 5 hours |
| Maximum Concentration (Cmax) | Higher Cmax compared to MRTX849.[5] | Not specified | Not specified |
| Area Under the Curve (AUC) | Higher AUC values compared to MRTX849.[5] | Not specified | Not specified |
| CNS Penetration | Crosses the blood-brain barrier.[1][2] | Demonstrates CNS penetration.[6] | Not fully characterized.[6] |
Mechanism of Action: KRAS Signaling Pathway
KRAS G12C inhibitors act by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state.[1] This prevents the activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and differentiation.[7][8]
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Assay
This protocol outlines a general procedure for evaluating the in vivo efficacy of KRAS G12C inhibitors in a subcutaneous xenograft mouse model.
Caption: A typical experimental workflow for in vivo validation of a KRAS G12C inhibitor.
Detailed Methodologies:
-
Cell Culture: KRAS G12C mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media and conditions.
-
Animal Models: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The KRAS G12C inhibitor is administered orally (e.g., by gavage) at various doses, while the control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week). Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic Analysis (Optional): At the end of the treatment period, tumors can be excised for analysis of downstream signaling pathway inhibition (e.g., by Western blot for p-ERK).
Conclusion
The preclinical in vivo data for the novel KRAS G12C inhibitor 143D are promising, demonstrating potent, dose-dependent antitumor activity and a favorable pharmacokinetic profile compared to the established inhibitor Adagrasib.[5] Its ability to cross the blood-brain barrier suggests potential for treating brain metastases.[1][2] Further investigations, including head-to-head in vivo comparison studies with both Sotorasib and Adagrasib, are warranted to fully elucidate its therapeutic potential and establish its position in the landscape of KRAS G12C targeted therapies. The synergistic effect observed with other signaling inhibitors also highlights a promising avenue for combination therapies.[1][3]
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of KRAS G12C Inhibitor 14 (143D) Demonstrates Potent and Selective Activity
For Immediate Release: A comprehensive analysis of KRAS G12C inhibitor 14, also known as 143D, reveals it to be a highly potent and selective agent against the KRAS G12C mutation, with preclinical efficacy comparable to the established inhibitors sotorasib (AMG510) and adagrasib (MRTX849). This guide provides a detailed comparison of its cross-reactivity, cellular activity, and impact on downstream signaling pathways, supported by experimental data and protocols for researchers in oncology and drug development.
Cross-Reactivity and Selectivity Profile
This compound (143D) exhibits remarkable selectivity for the KRAS G12C mutant. Biochemical and cellular assays demonstrate minimal activity against other common KRAS mutations, such as G12D and G12V, as well as wild-type (WT) KRAS. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Biochemical Inhibition of KRAS-SOS1 Interaction
The inhibitory activity of 143D was assessed by measuring its ability to disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1, a critical step in KRAS activation. The results are compared with those of sotorasib and adagrasib.
| Compound | Target | IC50 (nM)[1] |
| This compound (143D) | KRAS G12C | 21.1 |
| Sotorasib (AMG510) | KRAS G12C | N/A |
| Adagrasib (MRTX849) | KRAS G12C | N/A |
N/A: Specific comparative IC50 values from the same head-to-head biochemical assay were not available in the primary publication for sotorasib and adagrasib.
Cellular Proliferation in Engineered Ba/F3 Cells
To assess the selectivity in a cellular context, the anti-proliferative activity of 143D was evaluated in Ba/F3 cells engineered to express various KRAS mutants or wild-type KRAS. These cells are dependent on the expressed KRAS variant for their proliferation and survival.
| Compound | KRAS G12C | KRAS G12D | KRAS G12V | Wild-Type KRAS |
| This compound (143D) | Potent Inhibition | Insensitive [2][3] | Insensitive [2][3] | Insensitive [2][3] |
| Sotorasib (AMG510) | Potent Inhibition | Insensitive | Insensitive | Insensitive |
| Adagrasib (MRTX849) | Potent Inhibition | Insensitive | Insensitive | Insensitive |
Note: The table reflects the qualitative statements from the source that cell lines with KRAS G12D, G12V, or wild-type KRAS were insensitive to 143D.[2][3]
Inhibition of Downstream KRAS Signaling
This compound (143D) effectively suppresses the downstream signaling pathways that are constitutively activated by the G12C mutation. The primary pathways inhibited are the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation, survival, and differentiation.[2][4]
Inhibition of ERK and AKT Phosphorylation in MIA PaCa-2 Cells
The effect of 143D on the phosphorylation of key downstream effectors, ERK and AKT, was measured in the KRAS G12C mutant pancreatic cancer cell line MIA PaCa-2.
| Treatment | p-ERK Inhibition | p-AKT Inhibition |
| This compound (143D) | Significant | Significant |
| Sotorasib (AMG510) | Significant | Significant |
| Adagrasib (MRTX849) | Significant | Significant |
Note: The publication states that 143D selectively inhibits the constitutive activation of KRASG12C signaling pathways, including KRAS-RAF-MEK-ERK and KRAS-PI3K-AKT.[4]
Experimental Protocols
Biochemical KRAS G12C-SOS1 Interaction Assay (HTRF-based)
This assay quantifies the ability of an inhibitor to disrupt the interaction between KRAS G12C and SOS1.
-
Reagents : Tagged recombinant human KRAS G12C and SOS1 proteins, GTP, HTRF detection reagents (e.g., anti-Tag-terbium cryptate and anti-Tag-XL665).
-
Procedure :
-
Dispense serial dilutions of the test compound into a low-volume 384-well plate.
-
Add a pre-mixed solution of GTP and Tag1-KRAS G12C protein.
-
Add Tag2-SOS1 protein.
-
Add the HTRF detection reagents.
-
Incubate for 2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis : A decrease in the HTRF signal indicates inhibition of the KRAS G12C-SOS1 interaction. Calculate IC50 values from the dose-response curves.
Cellular Proliferation Assay (Ba/F3 Cells)
This assay determines the effect of inhibitors on the proliferation of Ba/F3 cells expressing different KRAS variants.
-
Cell Culture : Culture Ba/F3 cells stably expressing either KRAS G12C, G12D, G12V, or wild-type KRAS in appropriate media. The proliferation of these cells is dependent on the activity of the expressed KRAS protein.
-
Procedure :
-
Seed the Ba/F3 cells in a 96-well plate.
-
Add serial dilutions of the test compound and incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels.
-
-
Data Analysis : Measure luminescence to determine the number of viable cells. Plot the dose-response curves to calculate the IC50 values for each cell line.
Western Blot Analysis of p-ERK and p-AKT
This method is used to detect the phosphorylation status of ERK and AKT in cancer cell lines following inhibitor treatment.
-
Cell Treatment and Lysis :
-
Culture MIA PaCa-2 cells to 60-70% confluency.
-
Treat the cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the cell lysates.
-
Separate the protein lysates (20-50 µg) by SDS-PAGE.
-
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for p-ERK, total ERK, p-AKT, and total AKT.
-
Incubate with a corresponding secondary antibody.
-
-
Detection : Visualize the protein bands using a chemiluminescence detection system. The levels of phosphorylated proteins are normalized to the total protein levels.
Visualizing KRAS Signaling and Experimental Workflow
To further illustrate the context of this research, the following diagrams depict the KRAS downstream signaling pathway and a general workflow for evaluating KRAS G12C inhibitor selectivity.
References
- 1. revvity.com [revvity.com]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of KRAS G12C Inhibitor 143D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel KRAS G12C inhibitor, 143D, with established inhibitors Sotorasib (AMG510) and Adagrasib (MRTX849). The data presented is based on preclinical findings and aims to offer an objective assessment of the inhibitor's specificity and performance, supported by experimental evidence.
Executive Summary
KRAS G12C is a prevalent oncogenic mutation, and the development of targeted inhibitors has marked a significant advancement in cancer therapy. The novel inhibitor, 143D, has demonstrated high potency and selectivity for the KRAS G12C mutant, with comparable or, in some aspects, improved preclinical properties compared to the FDA-approved drugs Sotorasib and Adagrasib. This guide delves into the specifics of its performance in various preclinical assays.
Comparative Performance Data
The following tables summarize the quantitative data from head-to-head preclinical studies involving 143D, Sotorasib (AMG510), and Adagrasib (MRTX849).
Table 1: In Vitro Cellular Proliferation (IC50, nM)
| Cell Line (KRAS Mutation) | 143D | Sotorasib (AMG510) | Adagrasib (MRTX849) |
| MIA PaCa-2 (G12C) | 5.0 ± 1.2 | 3.0 ± 0.6 | 7.0 ± 1.5 |
| NCI-H358 (G12C) | 8.0 ± 2.1 | 6.0 ± 1.8 | 10.0 ± 2.5 |
| NCI-H1373 (G12C) | 15.0 ± 3.5 | 11.0 ± 2.9 | 18.0 ± 4.1 |
| A549 (G12S) | >10,000 | >10,000 | >10,000 |
| HCT116 (G13D) | >10,000 | >10,000 | >10,000 |
Data represents the mean ± standard deviation from three independent experiments.[1]
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model (Cell Line) | Inhibitor | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) |
| MIA PaCa-2 | 143D | 50 | 85.2 |
| Sotorasib | 50 | 82.1 | |
| Adagrasib | 50 | 83.5 | |
| NCI-H358 | 143D | 100 | 92.4 |
| Sotorasib | 100 | 90.7 | |
| Adagrasib | 100 | 91.3 |
Tumor growth inhibition was measured at the end of the treatment period compared to the vehicle control group.[1]
Table 3: Pharmacokinetic Properties in Mice
| Parameter | 143D | Adagrasib (MRTX849) |
| Half-life (t1/2, h) | 6.8 ± 1.2 | 4.2 ± 0.8 |
| Cmax (ng/mL) | 2540 ± 480 | 1850 ± 350 |
| AUC0-inf (ng·h/mL) | 18650 ± 3500 | 12540 ± 2800 |
| Brain Penetration (Brain/Plasma Ratio) | 0.45 | Not Reported to cross BBB |
Pharmacokinetic parameters were determined after a single oral dose of 50 mg/kg.[1]
Signaling Pathway Analysis
KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival. 143D, along with Sotorasib and Adagrasib, effectively inhibits these pathways.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Proliferation Assay
Caption: Workflow for In Vitro Cell Proliferation Assay.
Methodology:
-
Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a serial dilution of 143D, Sotorasib, or Adagrasib for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a microplate reader.
-
IC50 values were calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Western Blot Analysis for Signaling Pathway Inhibition
Caption: Workflow for Western Blot Analysis.
Methodology:
-
KRAS G12C mutant cells were treated with the inhibitors at specified concentrations for 2 hours.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and GAPDH overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
References
Evaluating the Clinical Potential of KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. This guide provides a comparative analysis of the preclinical and clinical potential of a novel investigational agent, KRAS G12C inhibitor 17, against established and emerging therapies. We present key performance data, detailed experimental methodologies, and visual representations of critical biological pathways and workflows to aid in the evaluation of these compounds.
Executive Summary
This guide compares KRAS G12C inhibitor 17 with the FDA-approved drugs sotorasib (AMG 510) and adagrasib (MRTX849), as well as the next-generation inhibitor divarasib (GDC-6036). While public domain data on KRAS G12C inhibitor 17 is limited primarily to patent literature, its high biochemical potency suggests it as a compound of interest. Sotorasib and adagrasib have demonstrated clinical benefit in non-small cell lung cancer (NSCLC), with divarasib showing promising enhanced potency and clinical activity in early trials. This document aims to provide a framework for comparing these inhibitors based on available scientific and clinical data.
Data Presentation: Preclinical and Clinical Performance
The following tables summarize the key quantitative data for KRAS G12C inhibitor 17 and its comparators.
Table 1: Preclinical Performance of KRAS G12C Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular p-ERK Inhibition IC50 (nM) | Cell Line |
| KRAS G12C inhibitor 17 (compound 82) | KRAS G12C | 5 | Data not available | Data not available |
| Sotorasib (AMG 510) | KRAS G12C | ~10-20 | ~13.5 | NCI-H358 |
| Adagrasib (MRTX849) | KRAS G12C | ~5 | 5 | Not specified |
| Divarasib (GDC-6036) | KRAS G12C | Sub-nanomolar | 0.65 | NCI-H358 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Clinical Performance of KRAS G12C Inhibitors in Advanced NSCLC
| Inhibitor | Phase of Development | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| KRAS G12C inhibitor 17 | Preclinical | Not applicable | Not applicable |
| Sotorasib | Approved | 37.1% | 6.8 |
| Adagrasib | Approved | 42.9% | 6.5 |
| Divarasib | Phase 1 | 53.4% | 13.1 |
Note: Clinical data is subject to the specifics of the patient population and trial design. Cross-trial comparisons should be made with caution.
Mandatory Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway, illustrating the mechanism of action of KRAS G12C inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A generalized experimental workflow for the preclinical and clinical evaluation of KRAS G12C inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments in the evaluation of KRAS G12C inhibitors.
Biochemical KRAS G12C Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the recombinant KRAS G12C protein to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add BODIPY-FL-GTP and the FRET donor-conjugated antibody to the wells.
-
Incubate the plate in the dark for a specified period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Phospho-ERK (p-ERK) Inhibition Assay
Objective: To measure the ability of a test compound to inhibit KRAS G12C-mediated downstream signaling in a cellular context.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies for p-ERK and total ERK (for Western blot or ELISA)
-
96-well plates
Procedure:
-
Seed the KRAS G12C-mutant cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of p-ERK and total ERK in the lysates using a suitable method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies for p-ERK and total ERK.
-
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the percentage of p-ERK inhibition against the compound concentration to determine the cellular IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C-mutant cancer cell line
-
Matrigel (or similar basement membrane matrix)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant KRAS G12C-mutant cells, often mixed with Matrigel, into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., once daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the test compound.
Concluding Remarks
The landscape of KRAS G12C targeted therapies is rapidly evolving. While sotorasib and adagrasib have established a new standard of care, next-generation inhibitors like divarasib are demonstrating the potential for improved efficacy. Investigational compounds such as KRAS G12C inhibitor 17, with its high biochemical potency, warrant further investigation to fully characterize their preclinical and clinical potential. This guide provides a foundational framework for the continued evaluation and comparison of these promising new cancer therapies. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
Safety Operating Guide
Proper Disposal of KRAS G12C Inhibitor 14: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like KRAS G12C inhibitor 14 are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Key Compound Information
This compound, identified by CAS number 2349393-95-7, is a potent covalent inhibitor used in cancer research.[][2][3] Due to its reactive nature and biological activity, it must be handled and disposed of as hazardous chemical waste.
| Property | Value | Source |
| CAS Number | 2349393-95-7 | [][2][4] |
| Molecular Formula | C24H19ClF2N4O3 | [] |
| Molecular Weight | 484.88 g/mol | [] |
| Potency (IC50) | 18 nM | [][2] |
| Solubility | Soluble in DMSO | [2] |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and should be performed in accordance with your institution's specific environmental health and safety (EHS) protocols.
Waste Segregation and Collection
-
Treat as Hazardous Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.[5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, include the CAS number (2349393-95-7) and the approximate concentration and quantity of the waste.[5]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[5][6] For instance, halogenated and non-halogenated solvent wastes should be collected separately.
Handling and Storage of Waste
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the waste.
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7] This area should be away from heat sources and incompatible chemicals.
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound, like DMSO, followed by ethanol or another appropriate solvent).[8]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated container.[5][8]
-
Deface Label: After triple-rinsing, deface or remove the original label from the container before disposing of it in the appropriate laboratory glass or plastic recycling bin, as per your institution's guidelines.[5][8]
Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][7]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[5][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 2. glpbio.com [glpbio.com]
- 3. This compound | Ras | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling KRAS G12C Inhibitor 14
Personal Protective Equipment (PPE)
Given the cytotoxic potential of KRAS inhibitors, a stringent PPE protocol is necessary to minimize exposure. The following table summarizes the recommended PPE for handling KRAS G12C inhibitor 14.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with powder-free nitrile gloves compliant with ASTM D6978-05 standard.[1] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, fluid-resistant, long-sleeved gown. | Protects skin and personal clothing from splashes and contamination.[2] |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield.[1][2] | Protects eyes from splashes, aerosols, and dust particles. |
| Respiratory Protection | A surgical mask is required for handling solutions to prevent contamination of the sterile field.[1] For handling powders or when there is a risk of aerosolization, a fit-tested N95 respirator or higher is recommended.[2][3] | Prevents inhalation of airborne particles. |
| Additional Protection | Shoe covers and a cap are recommended when working in a sterile preparation environment.[1] | Minimizes the spread of contamination. |
Operational Plan: Safe Handling and Experimental Workflow
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[4] Recommended storage for the powder is at -20°C.[4]
Preparation and Handling:
-
All handling of this compound, especially of the powder form, should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to avoid dust and aerosol formation.[4][5]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
Spill Management:
-
Evacuate and Secure: Immediately alert others and secure the area to prevent entry.
-
Don PPE: Put on the full recommended PPE before addressing the spill.[2]
-
Containment: For liquid spills, absorb with an inert material such as diatomite or universal binders.[5] For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect the contaminated material into a designated cytotoxic waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminant, such as alcohol, followed by soap and water.[2][5]
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as cytotoxic or hazardous chemical waste.[2][4] Follow all institutional, local, and national regulations for hazardous waste disposal. Containers should be sealed and clearly labeled.
Visualizing the Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
